molecular formula C4H3F3O2 B1336202 4,4,4-Trifluorocrotonic acid CAS No. 71027-02-6

4,4,4-Trifluorocrotonic acid

Cat. No.: B1336202
CAS No.: 71027-02-6
M. Wt: 140.06 g/mol
InChI Key: QZBAYURFHCTXOJ-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonic acid is a useful research compound. Its molecular formula is C4H3F3O2 and its molecular weight is 140.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBAYURFHCTXOJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289701
Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
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Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-94-0, 71027-02-6
Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
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Record name (2E)-4,4,4-Trifluoro-2-butenoic acid
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Record name 4,4,4-Trifluorocrotonic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonic acid is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates. This document provides an in-depth technical guide on the synthesis and characterization of this compound, including detailed experimental protocols, tabulated data, and workflow visualizations.

Synthesis of this compound

A common and practical route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4,4,4-trifluorocrotonate. This starting material is commercially available and can be synthesized through various methods.

Synthetic Pathway

The overall synthetic scheme involves the basic hydrolysis (saponification) of ethyl 4,4,4-trifluorocrotonate, followed by acidification to yield the desired carboxylic acid.

Synthesis_Workflow Synthesis of this compound start Ethyl 4,4,4-trifluorocrotonate reagents 1. LiOH·H₂O, THF/H₂O 2. HCl (1M) start->reagents Hydrolysis product This compound reagents->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

This protocol is adapted from standard procedures for ester hydrolysis.[1]

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 mixture of THF and deionized water.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2.0-3.0 equivalents).

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Quench the reaction by adding ethyl acetate.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Isolation:

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected physical and spectroscopic properties.

Physical Properties

The known physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₃F₃O₂
Molecular Weight140.06 g/mol
AppearanceSolid, Low Melting Solid[2]
Melting Point55-56 °C
Boiling Point68-69 °C @ 20 mmHg
Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.0 - 13.0Singlet (broad)--COOH
~7.0 - 7.2Doublet of Quartets (dq)~15.6, ~7.0CF₃-CH=
~6.0 - 6.2Doublet of Quartets (dq)~15.6, ~1.5=CH-COOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmQuartet Coupling (JC-F) HzAssignment
~168 - 172-C=O
~135 - 140Quartet, ~35CF₃-C H=
~120 - 125Quartet, ~6=C H-COOH
~122 - 126Quartet, ~270CF₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -66Doublet~7.0-CF₃

2.2.2. Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for this compound is not available in the searched literature. The table below lists the expected characteristic absorption bands based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1640-1680MediumC=C stretch (Alkene)
1100-1350StrongC-F stretch (Trifluoromethyl)
960-980Strong=C-H bend (trans-Alkene)

2.2.3. Mass Spectrometry (MS)

Note: A specific experimental mass spectrum for this compound is not available in the searched literature. The table below lists the predicted molecular ion and major fragments.

m/zInterpretation
140[M]⁺ (Molecular Ion)
123[M - OH]⁺
95[M - COOH]⁺
71[M - CF₃]⁺
69[CF₃]⁺
Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of the synthesized product.

Characterization_Workflow Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR NMR (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Product Synthesized Product Product->NMR Structural Elucidation Product->IR Functional Group ID Product->MS Molecular Weight Confirmation Product->MP Purity Assessment

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of the corresponding ethyl ester is a viable method for obtaining this valuable compound. The provided physical and spectroscopic data, including predicted values, will aid researchers in the identification and quality assessment of the synthesized product. The unique properties imparted by the trifluoromethyl group make this compound an important building block for the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4,4-Trifluorocrotonic acid. The information is presented to support research, development, and application of this fluorinated organic compound.

Core Physicochemical Data

This compound, with the chemical formula C₄H₃F₃O₂, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

PropertyValueReference
Molecular Formula C₄H₃F₃O₂[1]
Molecular Weight 140.06 g/mol [1]
Melting Point 55-56 °C[2]
Boiling Point 68-69 °C at 20 mmHg[2]
pKa 3.15 at 25 °CN/A
Appearance Solid[2]
Storage Temperature 4 °C[2]

Spectroscopic and Solubility Profile

Predicted Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons and the carboxylic acid proton. The vinylic protons will likely appear as doublets or doublets of quartets due to coupling with each other and with the trifluoromethyl group. The chemical shift of the carboxylic acid proton will be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the double bond will appear in the olefinic region, and the carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C=C stretching and C-F stretching vibrations are also expected.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure:

  • Water: Expected to have some solubility in water due to the presence of the polar carboxylic acid group capable of hydrogen bonding.

  • Organic Solvents: Likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is expected to be limited. The trifluoromethyl group can enhance solubility in some organic solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Therefore, standardized laboratory procedures for organic compounds are provided below.

Determination of Melting Point

A common method for determining the melting point of a solid organic compound is the capillary tube method.

MeltingPoint_Workflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack a small amount of the sample into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the apparatus slowly and uniformly. C->D E Observation: Record the temperature range from the first sign of melting to complete liquefaction. D->E

Workflow for Melting Point Determination.
Determination of Boiling Point

The boiling point of a liquid at a specific pressure can be determined using a micro-boiling point or Thiele tube method.

BoilingPoint_Workflow A Sample Preparation: Place a small amount of the liquid in a test tube. B Capillary Inversion: Place an inverted sealed capillary tube into the liquid. A->B C Heating: Heat the sample in a controlled manner. B->C D Observation: Note the temperature at which a steady stream of bubbles emerges and when the liquid re-enters the capillary upon cooling. C->D E Record Boiling Point: The temperature at which the liquid re-enters is the boiling point. D->E

Workflow for Boiling Point Determination.
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard basic solution and monitoring the pH.

pKa_Workflow A Solution Preparation: Prepare a solution of the acid with a known concentration. B Titration Setup: Use a calibrated pH meter and a burette with a standard base solution. A->B C Titration: Add the base incrementally, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of base added. C->D E pKa Determination: The pH at the half-equivalence point is equal to the pKa. D->E

Workflow for pKa Determination.
Determination of Solubility

A general procedure to determine the qualitative solubility of an organic compound.

Solubility_Workflow A Sample Preparation: Add a small, known amount of the solute to a known volume of solvent. B Mixing: Agitate the mixture at a constant temperature for a prolonged period. A->B C Equilibration: Allow the mixture to settle and undissolved solute to precipitate. B->C D Analysis: Analyze the concentration of the solute in the supernatant liquid. C->D

Workflow for Solubility Determination.

Biological Context and Applications

While specific signaling pathways involving this compound are not documented, its structural features make it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Therefore, this compound is of significant interest for the synthesis of novel therapeutic agents.

Conclusion

This guide summarizes the currently available physicochemical data for this compound. While key properties such as melting point, boiling point, and pKa have been reported, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic and solubility data for this specific compound. The provided general methodologies offer a framework for the experimental determination of these properties. Further research is warranted to fully characterize this compound and expand its applications in science and industry.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, a representative synthetic protocol, and a logical workflow for its preparation.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a trifluoromethyl group at the terminal position of a four-carbon chain containing a double bond.

IUPAC Name: (2E)-4,4,4-Trifluorobut-2-enoic acid[1]

Synonyms: this compound, trans-4,4,4-Trifluoro-2-butenoic acid[1]

CAS Number: 71027-02-6[2][3]

Molecular Formula: C₄H₃F₃O₂[1][2]

Molecular Weight: 140.06 g/mol [1][2]

Chemical Structure:

Canonical SMILES: C(=CC(F)(F)F)C(=O)O[1]

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the crotonic acid scaffold, enhancing its utility in drug discovery by improving metabolic stability and lipophilicity.[4]

PropertyValueReference
Melting Point55-56 °C[2]
Boiling Point68-69 °C @ 20 mmHg[2]
Density (Predicted)1.411 ± 0.06 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding aldehyde, 4,4,4-trifluorocrotonaldehyde, or the hydrolysis of its ester, such as ethyl 4,4,4-trifluorocrotonate. The following is a representative experimental protocol for the synthesis via the hydrolysis of ethyl 4,4,4-trifluorocrotonate.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluorocrotonate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • Hydrolysis: To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents). The reaction is typically stirred at room temperature but may be gently heated to ensure complete conversion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature if it was heated. Acidify the mixture to a pH of approximately 1-2 by the slow addition of 1M hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain the final product of high purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from its ethyl ester.

Synthesis_Workflow Start Ethyl 4,4,4-trifluorocrotonate Reaction Hydrolysis (LiOH or NaOH, THF/H₂O) Start->Reaction Reactant Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Product Mixture Purification Drying & Concentration Workup->Purification Organic Phase End This compound Purification->End Final Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid (CAS 71027-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4,4-Trifluorocrotonic acid (CAS 71027-02-6), along with a summary of its known suppliers. While this compound holds potential in organic synthesis and drug development due to its trifluoromethyl group, publicly available information regarding its specific biological activity, involvement in signaling pathways, and detailed experimental protocols is limited.

Core Properties of this compound

This compound, also known as (2E)-4,4,4-Trifluorobut-2-enoic acid, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 71027-02-6[1][2][3]
Molecular Formula C₄H₃F₃O₂[1][2]
Molecular Weight 140.06 g/mol [1][2][3]
IUPAC Name (2E)-4,4,4-Trifluorobut-2-enoic acid[2][3]
Synonyms 4,4,4-Trifluoro-2-butenoic acid, this compound[1]
Physical Form Solid[3]
Melting Point 55-56 °C[1][3][4]
Boiling Point 68-69 °C at 20 mmHg[1][3][4]
Density 1.411 ± 0.06 g/cm³ (Predicted)[1][4]
pKa pK1: 3.15 (at 25 °C)[1]
InChI InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)[1]
InChIKey QZBAYURFHCTXOJ-OWOJBTEDSA-N[2][3]
SMILES OC(=O)\C=C\C(F)(F)F[2]
Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassDescriptionReference(s)
Hazard Codes C, Xi[1]
Risk Statements R34: Causes burns.[1]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[1]
GHS Pictograms GHS07 (Harmful)[3][5]
Hazard Statements H302, H315, H319, H335[3][5]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[3][5]

Applications in Synthesis and Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific applications of this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of more complex fluorinated molecules for potential therapeutic use. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Experimental Protocols

Synthesis of 4,4,4-Trifluorocrotonaldehyde (Illustrative Protocol)

The synthesis of 4,4,4-trifluorocrotonaldehyde has been reported to proceed from ethyl 4,4,4-trifluorocrotonate. This multi-step process involves reduction followed by oxidation.

Step 1: Reduction of Ethyl 4,4,4-trifluorocrotonate A solution of ethyl 4,4,4-trifluorocrotonate in anhydrous ether is added to a suspension of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0 °C. The reaction mixture is stirred for 2 hours at 0 °C. The reaction is then quenched with saturated sodium bicarbonate solution. The product is extracted with ether, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation.

Step 2: Oxidation to 4,4,4-trifluorocrotonaldehyde Manganese dioxide is added to a solution of the alcohol product from Step 1 in mesitylene. The mixture is stirred for 24 hours at 50 °C. The reaction mixture is then filtered through Celite, and the filtrate is distilled under atmospheric pressure to yield 4,4,4-trifluorocrotonaldehyde.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways or details its biological activity. Further research is required to elucidate the potential pharmacological effects of this compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities may vary between suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%Varies
Matrix Fine Chemicals 96%Small and large quantities
CymitQuimica 97%1g, 5g, 10g, 25g, 100g
ChemScene Not specifiedNot specified
BLD Pharm Not specifiedNot specified
ChemicalBook VariesVaries

Conclusion

This compound (CAS 71027-02-6) is a fluorinated organic compound with well-characterized physicochemical properties. Its structure suggests potential as a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. However, there is a notable lack of publicly available information regarding its biological activity, involvement in signaling pathways, and detailed, validated experimental protocols for its synthesis and use. Researchers interested in this compound are encouraged to consult the primary literature and contact the listed suppliers for further information. As research progresses, the potential applications and biological role of this compound may become better understood.

References

The Solubility Profile of 4,4,4-Trifluorocrotonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonic acid (TFCA), a fluorinated derivative of crotonic acid, is a compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, critically, its solubility.[1] Understanding the solubility of TFCA in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various biochemical assays. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
CAS Number 71027-02-6[2]
Molecular Formula C₄H₃F₃O₂
Molecular Weight 140.06 g/mol
Melting Point 55-56 °C[2]
Boiling Point 68-69 °C at 20 mmHg[2]
Density (Predicted) 1.411 ± 0.06 g/cm³
Flash Point >110 °C[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in various organic solvents can be inferred. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl group suggests a nuanced solubility profile.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighThe carboxylic acid group can form hydrogen bonds with methanol.
Ethanol Polar ProticHighSimilar to methanol, hydrogen bonding is expected to facilitate dissolution.
Acetone Polar AproticModerate to HighThe polarity of acetone should allow for good interaction with the carboxylic acid group.
Ethyl Acetate Moderately PolarModerateOffers a balance of polar (ester) and nonpolar (ethyl) characteristics.
Dichloromethane Polar AproticModerateIts polarity should enable solvation of the carboxylic acid, while the trifluoromethyl group is also compatible.
Chloroform Polar AproticModerateSimilar to dichloromethane, it is a good solvent for many organic compounds.
Toluene NonpolarLow to ModerateThe aromatic ring may have some affinity for the molecule, but the overall polarity mismatch with the carboxylic acid will limit solubility.
Hexane NonpolarLowSignificant polarity difference between the highly polar carboxylic acid and nonpolar hexane will result in poor solubility.

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The following protocols outline standard methods for measuring the solubility of a solid compound like this compound in organic solvents.

Method 1: Gravimetric Analysis of Saturated Solutions

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

  • Mass Determination: Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL) using the mass of the dissolved solid and the volume of the solvent used.

Method 2: Isothermal Shake-Flask Method with Spectroscopic Analysis

This method is suitable when a reliable analytical technique, such as UV-Vis spectroscopy or HPLC, is available for the solute.

Materials:

  • Same as Method 1

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

  • Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from Method 1.

  • Sample Withdrawal and Filtration: Follow step 4 from Method 1, collecting the clear filtrate in a clean vial.

  • Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same method (UV-Vis or HPLC) as used for the calibration curve.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the solvent at the experimental temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Concentration Determination Methods A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter D->E F Determine solute concentration in filtrate E->F G Gravimetric Analysis F->G Evaporate solvent & weigh residue H Spectroscopic/Chromatographic Analysis F->H Dilute & measure vs. calibration curve caption Workflow for determining the solubility of a solid in an organic solvent.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a framework for researchers to approach its use and characterization. The physicochemical properties of the molecule suggest a varied solubility profile, with higher solubility expected in polar organic solvents. The detailed experimental protocols provided herein offer robust methods for the in-house determination of precise solubility values, which are crucial for the successful application of this versatile fluorinated compound in research and development. It is recommended that researchers perform their own solubility tests under their specific experimental conditions to obtain the most accurate data for their applications.

References

Spectroscopic Profile of 4,4,4-Trifluorocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the vinyl protons and the acidic proton of the carboxylic acid.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12-13Singlet (broad)--COOH
~7.0-7.2Doublet of Quartets~16 Hz, ~7 HzH-3
~6.0-6.2Doublet~16 HzH-2
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to coupling with fluorine, the signals for the carbons near the trifluoromethyl group are expected to appear as quartets.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~170Singlet-C-1 (C=O)
~135Quartet~6 HzC-3
~125Quartet~275 HzC-4 (CF₃)
~120Singlet-C-2
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3][4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -65 to -75Doublet~7 Hz-CF₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] The spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)[7]
1690-1720StrongC=O stretch (Carboxylic Acid)[7][8]
1640-1680MediumC=C stretch (Alkene)[8]
1100-1300StrongC-F stretch[9]
910-950MediumO-H bend (Carboxylic Acid)[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12]

m/zRelative IntensityAssignment
140Moderate[M]⁺ (Molecular Ion)
123Low[M-OH]⁺
95High[M-COOH]⁺
69Very High[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The spectra should be acquired on a spectrometer with a minimum frequency of 400 MHz for ¹H NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[13][14]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (Solid): If the sample is a solid, a KBr pellet or a thin film can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a thin film, the solid is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[15]

  • Sample Preparation (Liquid): If the sample is a liquid, a drop can be placed between two salt plates to create a thin film.[16]

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.[10][18] For less volatile samples, Electrospray Ionization (ESI) can be used.[11]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Key Mass Spectrometry Fragmentation

MS_Fragmentation M [C₄H₃F₃O₂]⁺ m/z = 140 M_minus_OH [C₄H₂F₃O]⁺ m/z = 123 M->M_minus_OH -OH M_minus_COOH [C₃H₂F₃]⁺ m/z = 95 M->M_minus_COOH -COOH CF3 [CF₃]⁺ m/z = 69 M_minus_COOH->CF3 -C₂H₂

Caption: Expected key fragmentation pathways for this compound.

NMR Structural Correlations

NMR_Correlations cluster_structure This compound Structure cluster_nmr Expected NMR Signals a CF₃-CH=CH-COOH H3 ¹H: ~7.1 ppm (dq) a:e->H3 H2 ¹H: ~6.1 ppm (d) a:e->H2 H-2 COOH_H ¹H: ~12.5 ppm (s) a:e->COOH_H -COOH C4 ¹³C: ~125 ppm (q) a:e->C4 C-4 C3 ¹³C: ~135 ppm (q) a:e->C3 C-3 C2 ¹³C: ~120 ppm (s) a:e->C2 C-2 C1 ¹³C: ~170 ppm (s) a:e->C1 C-1 F ¹⁹F: ~-70 ppm (d) a:e->F -CF₃

Caption: Key structural features and their expected NMR chemical shifts.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,4,4-Trifluorocrotonic acid. Due to the limited availability of specific experimental data on this compound, this guide synthesizes known physical properties with theoretical decomposition pathways informed by studies on analogous fluorinated carboxylic acids. It also presents standardized experimental protocols for assessing thermal stability.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various thermal conditions.

PropertyValueReference
CAS Number 71027-02-6[1][2][3][4]
Molecular Formula C4H3F3O2[5]
Molecular Weight 140.06 g/mol [1][4]
Melting Point 55-56°C[3][4]
Boiling Point 68-69°C at 20 mmHg[3][4]
Physical Form Solid[3]

Thermal Stability and Decomposition Profile

The presence of the trifluoromethyl group is known to influence the electronic properties and lipophilicity of molecules, often leading to increased metabolic stability.[6] In the context of thermal stability, the strong carbon-fluorine bonds generally impart high thermal resistance. However, the carboxylic acid functional group and the carbon-carbon double bond introduce potential sites for thermal degradation.

Theoretical studies on perfluoroalkyl carboxylic acids (PFCAs) suggest that thermal decomposition is often initiated by the cleavage of weaker bonds within the molecule, such as C-C bonds, rather than the stronger C-F bonds.[7][8] For this compound, potential decomposition pathways could include:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for many carboxylic acids.

  • C-C Bond Cleavage: Scission of the carbon-carbon bonds in the crotonic acid backbone could lead to the formation of smaller fluorinated and non-fluorinated fragments.

  • HF Elimination: At higher temperatures, the elimination of hydrogen fluoride is a possibility, leading to the formation of unsaturated species.

It is important to note that these are proposed pathways based on the behavior of similar compounds. Experimental validation is required to determine the precise decomposition mechanism and products for this compound.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following standardized experimental protocols are recommended.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in inert TGA pan weigh->place load Load pan into TGA instrument place->load purge Purge with N2 or Air (20-50 mL/min) load->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Analyze TGA/DTG curves record->analyze determine Determine onset of decomposition and peak decomposition temperatures analyze->determine end End determine->end

Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[11] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.[12]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. A constant purge gas flow rate is maintained.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe various thermal events. A typical heating rate is 10°C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of This compound start_dsc->weigh_dsc seal_dsc Hermetically seal in DSC pan weigh_dsc->seal_dsc load_dsc Load sample and reference pans into DSC seal_dsc->load_dsc purge_dsc Purge with N2 load_dsc->purge_dsc heat_cool Apply heating/cooling cycles (e.g., 10°C/min) purge_dsc->heat_cool record_dsc Record heat flow vs. temperature heat_cool->record_dsc analyze_dsc Analyze DSC thermogram record_dsc->analyze_dsc identify_peaks Identify endothermic/ exothermic peaks analyze_dsc->identify_peaks quantify Quantify transition temperatures and enthalpies identify_peaks->quantify end_dsc End quantify->end_dsc

Differential Scanning Calorimetry (DSC) Experimental Workflow.

Safety Considerations

Based on available safety data sheets, thermal decomposition of fluorinated organic compounds can release irritating and toxic gases.[13] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The exhaust from the thermal analysis instruments should be vented to a fume hood.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a framework for its evaluation. The physicochemical properties are summarized, and potential decomposition pathways are proposed based on the behavior of analogous fluorinated carboxylic acids. Standardized TGA and DSC protocols are presented to facilitate future experimental investigations. The data generated from such studies will be invaluable for researchers, scientists, and drug development professionals in understanding the thermal limitations and potential degradation products of this important chemical intermediate.

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Crotonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has profound effects on their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated crotonic acids, a class of α,β-unsaturated carboxylic acids bearing one or more fluorine atoms, represent a fascinating and synthetically challenging area of organofluorine chemistry. Their unique electronic and metabolic properties make them valuable building blocks and pharmacophores in drug design. This technical guide provides a comprehensive overview of the discovery and historical development of these compounds, detailing key synthetic milestones, experimental protocols, and the evolution of fluorination methodologies.

Early Developments in Organofluorine Chemistry: A Prelude to Fluorinated Crotonic Acids

The journey to fluorinated crotonic acids is rooted in the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity posed significant challenges for controlled organic reactions. Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity.

A significant breakthrough came with the development of milder fluorinating agents. The work of Frédéric Swarts in the late 19th and early 20th centuries on the use of antimony trifluoride (SbF₃) for halogen exchange reactions marked a pivotal moment, enabling the synthesis of a wider range of organofluorine compounds. These early advancements laid the groundwork for the eventual synthesis of more complex fluorinated molecules, including unsaturated carboxylic acids.

The Emergence of Fluorinated Crotonic Acids: A Chronological Overview

The precise "discovery" of the simplest fluorinated crotonic acids is not attributed to a single seminal publication but rather emerged from the gradual development of fluorination techniques throughout the 20th century. Early reports are often embedded within broader studies on the fluorination of unsaturated systems.

Synthesis of 4-Fluorocrotonic Acid and its Derivatives

One of the more extensively studied isomers is 4-fluorocrotonic acid. A key strategy for its synthesis involves the nucleophilic fluorination of a corresponding bromo-precursor.

A notable advancement in the scalable synthesis of 4-fluorobut-2-enoates (esters of 4-fluorocrotonic acid) was reported by Laurenson and Percy in 2013. Their work improved upon existing methods, which often suffered from low yields and harsh reaction conditions. The general approach involves the radical bromination of crotonate esters followed by nucleophilic substitution with a fluoride source.

Experimental Protocol: Synthesis of Ethyl 4-Fluorocrotonate (Adapted from Laurenson and Percy, 2013)

This two-step process provides a reliable route to ethyl 4-fluorocrotonate.

Step 1: Synthesis of Ethyl 4-Bromocrotonate

  • Reactants: Ethyl crotonate, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Solvent: Typically a non-polar solvent such as carbon tetrachloride (historically) or a safer alternative like cyclohexane.

  • Procedure: Ethyl crotonate is reacted with NBS in the presence of a catalytic amount of a radical initiator under reflux. The reaction proceeds via a free-radical allylic bromination mechanism.

  • Work-up: After the reaction is complete, the succinimide byproduct is filtered off, and the filtrate is washed and distilled to yield ethyl 4-bromocrotonate.

Step 2: Nucleophilic Fluorination

  • Reactants: Ethyl 4-bromocrotonate and a fluoride source (e.g., spray-dried potassium fluoride).

  • Catalyst: A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used.

  • Procedure: Ethyl 4-bromocrotonate is heated with potassium fluoride and the phase-transfer catalyst. The bromide is displaced by the fluoride ion in an SN2 reaction.

  • Work-up: The reaction mixture is filtered, and the product is isolated by distillation.

Step Reactants Key Reagents Typical Yield Reference
1. BrominationEthyl crotonateN-Bromosuccinimide, AIBN60-70%Laurenson & Percy (2013)
2. FluorinationEthyl 4-bromocrotonatePotassium fluoride, TBAB40-50%Laurenson & Percy (2013)
Synthesis of 2-Fluorocrotonic Acid (α-Fluorocrotonic Acid)

The synthesis of α-fluorinated α,β-unsaturated esters has been a significant area of research. One of the foundational methods involves the Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate reagent. This approach offers good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Fluorocrotonate

  • Reactants: Acetaldehyde and triethyl 2-fluoro-2-phosphonoacetate.

  • Base: A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the phosphonate.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required.

  • Procedure: The fluorinated phosphonate is deprotonated with the base at low temperature, followed by the addition of acetaldehyde. The resulting intermediate undergoes elimination to form the α,β-unsaturated ester.

  • Work-up: The reaction is quenched, and the product is extracted and purified by chromatography or distillation.

Reactants Key Reagent Base Typical Yield General Method
AcetaldehydeTriethyl 2-fluoro-2-phosphonoacetateNaH70-85%Horner-Wadsworth-Emmons Reaction
Synthesis of 3-Fluorocrotonic Acid (β-Fluorocrotonic Acid)

The synthesis of β-fluorocrotonic acid presents a different set of challenges. One approach involves the addition of a fluorine source to a suitable precursor, such as an allene or an alkyne. Another strategy relies on the elimination of a leaving group from a difluorinated precursor.

A common route involves the reaction of ethyl acetoacetate with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST), which can lead to the formation of ethyl 3-fluorocrotonate.

Experimental Protocol: Synthesis of Ethyl 3-Fluorocrotonate from Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate and a deoxyfluorinating agent (e.g., DAST).

  • Solvent: An inert aprotic solvent such as dichloromethane or chloroform.

  • Procedure: Ethyl acetoacetate is treated with the deoxyfluorinating agent at low temperature. The enol form of the β-ketoester reacts to replace the hydroxyl group with fluorine.

  • Work-up: The reaction is carefully quenched, and the product is purified by chromatography.

Reactant Key Reagent Solvent Typical Yield General Method
Ethyl acetoacetateDASTDichloromethane50-60%Deoxyfluorination

Logical Workflow for the Synthesis of Fluorinated Crotonic Acid Derivatives

The following diagram illustrates the general synthetic pathways to the different isomers of fluorinated crotonic acid esters.

Synthesis_Pathways Crotonate Crotonate Ester BromoCrotonate 4-Bromocrotonate Ester Crotonate->BromoCrotonate Radical Bromination FluoroCrotonate4 4-Fluorocrotonate Ester BromoCrotonate->FluoroCrotonate4 Nucleophilic Fluorination Acetaldehyde Acetaldehyde FluoroCrotonate2 2-Fluorocrotonate Ester Acetaldehyde->FluoroCrotonate2 Horner-Wadsworth-Emmons FluoroPhosphonate Fluorinated Phosphonate FluoroPhosphonate->FluoroCrotonate2 Horner-Wadsworth-Emmons Acetoacetate Acetoacetate Ester FluoroCrotonate3 3-Fluorocrotonate Ester Acetoacetate->FluoroCrotonate3 Deoxyfluorination

Caption: General synthetic routes to fluorinated crotonic acid esters.

Signaling Pathways and Applications in Drug Development

Fluorinated crotonic acids and their derivatives are of significant interest to the pharmaceutical industry due to their potential to modulate biological pathways. The introduction of fluorine can alter the acidity, lipophilicity, and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.

For instance, fluorinated analogues of natural substrates can act as enzyme inhibitors. The strong carbon-fluorine bond can block metabolic pathways that would otherwise degrade the molecule. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding, with biological targets.

The logical relationship for the application of fluorinated crotonic acids in drug development can be visualized as follows:

Drug_Development_Logic FCA Fluorinated Crotonic Acid Derivative Properties Altered Physicochemical Properties (pKa, Lipophilicity, Stability) FCA->Properties Bioactivity Enhanced Biological Activity Properties->Bioactivity Pharmacokinetics Improved Pharmacokinetics Properties->Pharmacokinetics Drug_Candidate Potential Drug Candidate Bioactivity->Drug_Candidate Pharmacokinetics->Drug_Candidate

Caption: Role of fluorinated crotonic acids in drug discovery.

Conclusion

The history of fluorinated crotonic acids is a testament to the ingenuity of synthetic chemists in taming the reactivity of fluorine and developing selective methods for its incorporation into complex molecules. From early, often challenging, fluorination reactions to the development of sophisticated catalytic and reagent-based approaches, the field has evolved significantly. The unique properties of these compounds ensure their continued importance as versatile building blocks for the creation of novel pharmaceuticals and advanced materials. This guide has provided a historical and technical overview to aid researchers in understanding and further advancing this exciting area of organofluorine chemistry.

hazards and safety precautions for handling 4,4,4-Trifluorocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 4,4,4-Trifluorocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards and essential safety protocols for handling this compound. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally similar fluorinated acids and general principles of hazardous chemical management. The trifluoromethyl group significantly influences the chemical properties of the molecule, necessitating stringent safety measures.

Hazard Identification and Classification

The following table summarizes the hazard classifications based on available data for structurally related compounds.

Table 1: GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[1][2]
Corrosive to Metals Category 1 H290: May be corrosive to metals

| Aquatic Hazard (Short-term) | Category 3 | H402: Harmful to aquatic life |

Note: The severity of skin and eye damage may range from irritation to severe corrosive burns. Given the presence of the fluorinated carboxylic acid moiety, it is prudent to handle this compound as a corrosive material that can cause severe burns.[1]

Physical and Chemical Properties

Quantitative data for this compound is sparse. The table below includes data for the parent compound, crotonic acid, to provide context. The trifluorination is expected to alter these values significantly.

Table 2: Physical and Chemical Data

Property Value Notes
Molecular Formula C₄H₃F₃O₂ This compound
Molecular Weight 140.06 g/mol This compound
Melting Point 72 - 73 °C For non-fluorinated Crotonic Acid[3]
Boiling Point 185 - 199 °C For non-fluorinated Crotonic Acid[3]

| Flash Point | 88 °C | For non-fluorinated Crotonic Acid[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] No specific LD50 or LC50 data is available from the reviewed sources. However, the compound is classified as harmful if swallowed.[2]

A significant, unquantified hazard is the potential for thermal decomposition to release hydrogen fluoride (HF) gas.[1] HF is extremely toxic and corrosive, capable of causing severe, deep-tissue burns and systemic toxicity by depleting calcium levels in the body, which can be fatal.[4][5]

Table 3: Toxicological Data Summary

Metric Value Species
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2] Data not available
Acute Dermal Toxicity Data not available Data not available

| Acute Inhalation Toxicity | Data not available | Data not available |

Experimental and Handling Safety Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tight-sealing chemical splash goggles and a face shield for maximum protection.[2] Contact lenses should not be worn.[1]

  • Skin Protection: Wear a chemical-resistant lab coat and an acid-resistant apron.[5] Full-length pants and closed-toe shoes are required.

  • Hand Protection: Use appropriate chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves (minimum 5 mil) is acceptable, with immediate replacement upon contamination.[6] For extended handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves are recommended.[7] Always inspect gloves for integrity before use.

Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Use containers and equipment made of compatible materials (e.g., polyethylene, Teflon). Avoid glass containers for long-term storage due to the potential for etching by fluoride-containing compounds.[6][7]

  • Keep containers tightly closed when not in use.[1]

Storage Requirements
  • Store in a locked, dedicated corrosives cabinet.[1]

  • The storage area should be cool, dry, and well-ventilated.[1][3]

  • Store away from incompatible materials, including strong bases, oxidizing agents, reducing agents, and metals.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. Due to the risk of fluoride ion exposure from decomposition, having 2.5% calcium gluconate gel available for application by trained personnel is a recommended precaution.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Drink plenty of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen fluoride.[1]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Spill and Disposal Procedures
  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, cover small spills with a dry, inert absorbent material (e.g., sand, vermiculite).[1] Sweep up carefully, avoiding dust generation, and place into a suitable, labeled container for hazardous waste disposal.[1][2] Do not allow the material to enter drains.[2]

  • Waste Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2]

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Storage & Disposal cluster_emergency Emergency Response Review_SDS Review SDS and Protocols Verify_Emergency_Kit Verify Emergency Kit (Calcium Gluconate, Spill Kit) Review_SDS->Verify_Emergency_Kit PPE_Check Don Full PPE (Goggles, Face Shield, Gloves, Apron) Verify_Emergency_Kit->PPE_Check Work_in_Hood Perform all work in Chemical Fume Hood PPE_Check->Work_in_Hood Begin Work Use_Compatible_Eq Use Compatible Equipment (e.g., Polyethylene, Teflon) Work_in_Hood->Use_Compatible_Eq Keep_Closed Keep Container Closed When Not in Use Use_Compatible_Eq->Keep_Closed Decontaminate_Area Decontaminate Work Area and Equipment Keep_Closed->Decontaminate_Area Work Complete Remove_PPE Remove PPE Correctly Decontaminate_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Store_Securely Store in Corrosives Cabinet Wash_Hands->Store_Securely Segregate_Waste Segregate Hazardous Waste Store_Securely->Segregate_Waste Label_Waste Label Waste Container Clearly Segregate_Waste->Label_Waste Spill Spill Occurs Evacuate_Area Evacuate & Alert Spill->Evacuate_Area If spill Neutralize_Contain Contain & Neutralize Spill->Neutralize_Contain If spill Exposure Personnel Exposure First_Aid Administer First Aid (Flush 15+ min) Exposure->First_Aid If exposure Call_911 Call for Medical Help Exposure->Call_911 If exposure

Caption: Logical workflow for handling this compound.

References

commercial availability and purity of 4,4,4-Trifluorocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Purity, and Synthetic Methodologies for a Key Fluorinated Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonic acid, a fluorinated derivative of crotonic acid, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and biological activity of parent compounds. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound. It also details relevant experimental protocols for its synthesis, purification, and analysis, compiled from the scientific literature. Furthermore, this guide explores the known biological implications of fluorinated compounds in the context of drug design, providing a framework for understanding the potential applications of this compound in modulating biological pathways.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is around 97%. Below is a summary of representative suppliers and their product offerings.

SupplierProduct NumberCAS NumberPurityPack Size(s)
Sigma-AldrichCIAH987EDFA371027-02-697%250 mg, 1 g, 5 g, 10 g, 15 g, 25 g
Oakwood Chemical00535071027-02-697%1 g, 5 g, 25 g, 100 g
Apollo ScientificPC104963406-94-0Not specified1 g, 5 g, 25 g, 100 g, 500 g
Santa Cruz Biotechnologysc-26994771027-02-697%Not specified

Experimental Protocols

Synthesis

Alternatively, this compound can be prepared via the hydrolysis of its corresponding ester, ethyl 4,4,4-trifluorocrotonate.

Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

This protocol is adapted from general ester hydrolysis procedures and a specific method for a structurally similar compound[2].

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.

  • To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5 equivalents).

  • Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer once more with ethyl acetate to ensure complete product recovery.

  • Combine the organic extracts and wash them with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol: Recrystallization of this compound

This is a general procedure for recrystallization that can be adapted for this compound. The ideal solvent or solvent mixture may need to be determined empirically. Common solvent systems for recrystallizing organic acids include water, or mixtures such as heptane/ethyl acetate or methanol/water[3].

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., water, heptane/ethyl acetate mixture)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • For further crystallization, cool the solution in an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: HPLC Analysis

This is a general HPLC method for organic acids that can be adapted for this compound[4][5].

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A typical mobile phase would consist of a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • A starting point could be a mobile phase of acetonitrile:water:trifluoroacetic acid (40:60:0.1 v/v/v)[4].

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a solution of the sample to be analyzed in the mobile phase.

  • Inject the standard and sample solutions onto the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 210-220 nm).

  • Determine the retention time and peak area to assess purity.

Protocol: NMR Spectroscopy

1H and 19F NMR are powerful tools for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected 1H NMR Signals:

  • The spectrum is expected to show signals for the two vinylic protons and the carboxylic acid proton. The chemical shifts and coupling constants will be influenced by the trifluoromethyl group.

Expected 19F NMR Signals:

  • A single signal corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the trifluoromethyl group[6].

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by this compound are not extensively documented in the current literature, the introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and potency. Fluorinated analogs of fatty acids and other bioactive molecules have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and fatty acid synthase (FAS)[7][8][9][10].

The diagram below illustrates a generalized workflow for identifying the cellular targets of a bioactive compound like this compound, a common practice in drug development.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_target_id Target Identification & Validation cluster_in_vivo In Vivo Studies Compound This compound Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, FAS) Compound->Enzyme_Assay Test for inhibition Binding_Assay Receptor Binding Assays Compound->Binding_Assay Test for binding Cell_Culture Cancer Cell Lines Compound->Cell_Culture Treat cells Target_ID Target Identification (e.g., Proteomics) Enzyme_Assay->Target_ID Binding_Assay->Target_ID Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for MAPK, Akt) Cell_Culture->Signaling_Assay Proliferation_Assay Cell Proliferation Assays Cell_Culture->Proliferation_Assay Signaling_Assay->Target_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation Animal_Model Animal Models of Disease Target_Validation->Animal_Model Efficacy_Study Efficacy and PK/PD Studies Animal_Model->Efficacy_Study

General workflow for target identification.

Given the structural similarities to fatty acids and the presence of the electron-withdrawing trifluoromethyl group, it is plausible that this compound could act as an inhibitor of enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators. For instance, fluorinated fatty acid analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response[7][8][9]. Furthermore, inhibitors of fatty acid synthesis have been shown to induce differentiation and reduce tumor burden in cancer models, often through modulation of signaling pathways like the ERK/MAPK pathway[11].

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy that can be influenced by various small molecules.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds to RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is a commercially accessible and important building block for the synthesis of novel therapeutic agents. While detailed, publicly available experimental protocols for its synthesis and analysis are not abundant, established methods for similar compounds provide a strong basis for its laboratory preparation and characterization. The biological activity of this compound itself remains an area ripe for further investigation. Based on the known effects of other fluorinated fatty acid analogs, it holds promise as a modulator of key enzymatic and signaling pathways, particularly those involved in lipid metabolism and cellular proliferation. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: The Use of 4,4,4-Trifluorocrotonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1] This α,β-unsaturated carboxylic acid serves as a versatile precursor for the introduction of the trifluoromethyl moiety into a wide range of molecular scaffolds through various synthetic transformations.

The electron-withdrawing nature of the CF₃ group makes the β-carbon of the crotonic acid backbone highly electrophilic and susceptible to nucleophilic attack. This reactivity is primarily exploited in conjugate addition (Michael addition) reactions. Furthermore, its structure allows for participation in cycloaddition reactions and serves as a precursor for other trifluoromethylated synthons. These application notes provide an overview of its key uses, detailed experimental protocols for representative reactions, and quantitative data to guide synthetic efforts.

Key Applications

The primary applications of this compound and its derivatives in organic synthesis include:

  • Michael Addition Reactions: As a Michael acceptor, it readily reacts with a variety of soft nucleophiles (Michael donors) such as thiols, amines, and stabilized carbanions. This is one of the most effective methods for forming carbon-carbon and carbon-heteroatom bonds at the β-position to the trifluoromethyl group.

  • Synthesis of Trifluoromethylated Heterocycles: The acid and its derivatives are key starting materials for constructing complex heterocyclic systems containing a trifluoromethyl group. These heterocycles are prevalent in many biologically active compounds.

  • Precursor to Other Trifluoromethylated Building Blocks: this compound can be chemically modified to produce other useful synthons, such as 4,4,4-trifluorocrotonaldehyde, which is a versatile precursor for creating stereogenic centers bearing a trifluoromethyl group.[2]

I. Asymmetric Sulfa-Michael Addition

The conjugate addition of thiols to the α,β-unsaturated system of 4,4,4-trifluorocrotonates is a powerful method for synthesizing chiral trifluoromethylated organosulfur compounds. These products are valuable intermediates for pharmaceuticals, including inhibitors of matrix metalloproteinases (MMPs). While the original research was performed on the ethyl ester of this compound, the protocol is adaptable for the acid, which may require adjustment of the base or catalyst loading.

Logical Workflow for Asymmetric Sulfa-Michael Addition

start Start: Prepare Reaction Mixture reactants Add this compound and Thiol start->reactants catalyst Introduce Bifunctional Organocatalyst (e.g., 1 mol%) reactants->catalyst reaction Stir at Ambient Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Workup (e.g., add HCl) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Obtain Enantioenriched Trifluoromethylated Thioether purification->product end End product->end

Caption: Experimental workflow for the organocatalytic sulfa-Michael addition.

Experimental Protocol (Adapted from Ethyl Ester)

This protocol describes the organocatalytic asymmetric sulfa-Michael addition of a thiol to this compound.

Materials:

  • This compound

  • Aromatic or aliphatic thiol (e.g., thiophenol)

  • Bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Triethylamine (or other suitable base, if necessary)

  • Hydrochloric acid (1 M solution)

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the bifunctional organocatalyst (0.01 mmol, 1 mol%) in anhydrous toluene (2.0 mL) at ambient temperature, add this compound (1.0 mmol, 1.0 eq.).

  • Add the thiol (1.2 mmol, 1.2 eq.) to the reaction mixture. If the carboxylic acid does not sufficiently activate the substrate, a sub-stoichiometric amount of a non-nucleophilic base may be required.

  • Stir the mixture at ambient temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl-β-thioether carboxylic acid.

Quantitative Data

The following table summarizes representative data from the asymmetric sulfa-Michael addition to ethyl 4,4,4-trifluorocrotonate, which serves as a benchmark for the expected reactivity and selectivity of the acid.[3][4]

EntryThiol NucleophileCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Thiophenol1129596
24-Methoxythiophenol1129895
34-Chlorothiophenol1249297
42-Naphthalenethiol1129698
5Benzyl mercaptan1248590

II. Synthesis of Trifluoromethylated Heterocycles

Trifluoromethylated building blocks are instrumental in the synthesis of nitrogen-containing heterocycles. While direct cycloaddition protocols for this compound are not extensively documented, related fluorinated compounds serve as excellent precursors for such transformations. The following protocol illustrates the synthesis of trifluoromethylated pyridones from hexafluorodehydroacetic acid, a related electrophilic building block, highlighting a common strategy for heterocycle synthesis.

General Reaction Scheme for Pyridone Synthesis

start Fluorinated Building Block (e.g., Hexafluorodehydroacetic Acid) reaction Reaction in EtOH at Room Temperature start->reaction amine Primary Aromatic Amine amine->reaction cyclization Spontaneous Cyclization and Decarboxylation reaction->cyclization product Trifluoromethylated 4-Pyridone cyclization->product

Caption: Logical pathway for the synthesis of trifluoromethylated pyridones.

Experimental Protocol for N-Aryl-2,6-bis(trifluoromethyl)pyridin-4(1H)-ones[5]

Materials:

  • Hexafluorodehydroacetic acid

  • Primary aromatic amine (e.g., aniline)

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M aqueous solution)

  • Hexane for recrystallization

Procedure:

  • Dissolve hexafluorodehydroacetic acid (100 mg, 0.36 mmol) in ethanol (1 mL) in a round-bottom flask.

  • Add the primary aromatic amine (0.83 mmol, ~2.3 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time varies depending on the amine used (typically 15-24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, acidify the mixture with 1 M aqueous HCl (3 mL).

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the crude product from hexane to yield the pure 1-aryl-2,6-bis(trifluoromethyl)pyridin-4(1H)-one.

Quantitative Data for Pyridone Synthesis[5]
EntryAromatic AmineTime (h)Yield (%)
1Aniline2460
24-Methoxyaniline2455
32-Chloroaniline1564
42,5-Dimethylaniline2448
54-Nitroaniline1448

Conclusion

This compound is a highly valuable reagent for introducing the trifluoromethyl group into organic molecules. Its utility is most prominently demonstrated in Michael addition reactions, for which high yields and excellent stereoselectivities can be achieved using organocatalysis. Furthermore, it serves as a conceptual basis for the synthesis of complex trifluoromethylated heterocycles, which are of significant interest in medicinal chemistry. The protocols and data provided herein offer a practical guide for researchers leveraging this important fluorinated building block in their synthetic endeavors.

References

Applications of Trifluoromethyl-Containing Building Blocks in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

The incorporation of trifluoromethyl (CF₃) groups into the molecular structure of agrochemicals is a widely employed strategy to enhance their efficacy and stability. While direct applications of 4,4,4-Trifluorocrotonic acid in commercial agrochemical synthesis are not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing building blocks is pivotal in the development of modern herbicides, fungicides, and insecticides.

The trifluoromethyl group imparts several advantageous properties to agrochemical active ingredients:

  • Enhanced Biological Activity: The high electronegativity of the fluorine atoms in the CF₃ group can significantly alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors. This often translates to increased potency and selectivity.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in target organisms and the environment. This leads to longer-lasting efficacy and potentially lower application rates.

  • Improved Lipophilicity: The CF₃ group is lipophilic, which can enhance the penetration of an agrochemical through the waxy cuticles of plants or the exoskeletons of insects, improving its bioavailability.

Due to these benefits, a variety of trifluoromethyl-containing building blocks are utilized in the synthesis of numerous commercial agrochemicals. This document provides detailed protocols for the synthesis of representative trifluoromethyl-containing agrochemicals, illustrating the practical application of these principles.

Representative Agrochemical Syntheses

The following sections provide detailed experimental protocols for the synthesis of two exemplary trifluoromethyl-containing agrochemicals: the fungicide Fluazinam and the strobilurin fungicide Flufenoxystrobin.

Synthesis of Fluazinam (Fungicide)

Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Its structure features a trifluoromethyl group on a pyridine ring.

Experimental Protocol: Synthesis of Fluazinam

The synthesis of Fluazinam is a two-step process involving the amination of a substituted pyridine followed by a condensation reaction.

Step 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine

  • Materials:

    • 2,3-dichloro-5-trifluoromethylpyridine

    • Tetrahydrofuran (THF)

    • Liquid ammonia

    • Nitrogen gas

  • Equipment:

    • 500 mL autoclave

    • Heating and stirring apparatus

  • Procedure:

    • Charge a 500 mL autoclave with 51.2 g (0.2348 mol) of 2,3-dichloro-5-trifluoromethylpyridine and 160 mL of tetrahydrofuran.[1]

    • Seal the autoclave and purge with nitrogen gas three times at room temperature.

    • Introduce 20.0 g (1.174 mol) of liquid ammonia into the system. The internal pressure will be approximately 0.6 MPa.[1]

    • Raise the temperature to 100°C and maintain for 28 hours. The pressure will initially rise and then drop as the reaction proceeds.[1]

    • Monitor the reaction completion by HPLC.

    • After the reaction is complete, cool the autoclave and vent the excess ammonia.

    • The resulting mixture containing 2-amino-3-chloro-5-trifluoromethylpyridine is used in the next step.

Step 2: Synthesis of Fluazinam

  • Materials:

    • 2-amino-3-chloro-5-trifluoromethylpyridine (from Step 1)

    • 2,4-dichloro-3,5-dinitrobenzotrifluoride

    • 85% Potassium hydroxide

    • 2-methyltetrahydrofuran

  • Equipment:

    • 2 L four-necked reaction flask

    • Stirrer

  • Procedure:

    • In a 2 L four-necked reaction flask, combine 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.05 mol of 2,4-dichloro-3,5-dinitrobenzotrifluoride, and 300 g of 2-methyltetrahydrofuran.[2]

    • Add 4.0 moles of 85% potassium hydroxide to the mixture.

    • Stir the reaction mixture at 20°C for 4 hours.[2]

    • Monitor the reaction by HPLC.

    • After the reaction is complete, the product can be isolated by distillation of the solvent followed by washing and filtration.

Quantitative Data: Fluazinam Synthesis
ParameterValueReference
Step 1: Amination
Starting Material2,3-dichloro-5-trifluoromethylpyridine[1]
YieldNot explicitly stated, but raw material completion is monitored.[1]
Step 2: Condensation
Molar Yield98.0%[2]
Purity (by HPLC)99.8%[2]

Synthesis Workflow for Fluazinam

Fluazinam_Synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Condensation A 2,3-dichloro-5- trifluoromethylpyridine C Autoclave 100°C, 28h A->C B Liquid Ammonia (NH3) in THF B->C D 2-amino-3-chloro-5- trifluoromethylpyridine C->D G Reaction Flask 20°C, 4h D->G E 2,4-dichloro-3,5- dinitrobenzotrifluoride E->G F Potassium Hydroxide (KOH) in 2-methyltetrahydrofuran F->G H Fluazinam G->H

Caption: Synthetic pathway for the fungicide Fluazinam.

Synthesis of Flufenoxystrobin (Fungicide)

Flufenoxystrobin is a strobilurin fungicide that contains a trifluoromethyl group. Its synthesis involves the alkylation of a trifluoromethyl-substituted phenol.

Experimental Protocol: Synthesis of Flufenoxystrobin

The synthesis of Flufenoxystrobin is achieved through the alkylation of 2-chloro-4-(trifluoromethyl)phenol.

  • Materials:

    • 2-chloro-4-(trifluoromethyl)phenol

    • An appropriate alkylating agent (intermediate 18 in the referenced literature, a substituted pyrimidine derivative)

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., acetone or DMF)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 2-chloro-4-(trifluoromethyl)phenol and a suitable base, such as potassium carbonate, in a solvent like acetone in a round-bottom flask.

    • Add the alkylating agent (the specific structure of intermediate 18 would be required for precise stoichiometry) to the reaction mixture.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield Flufenoxystrobin.

Note: The referenced literature provides a general scheme for the synthesis of Flufenoxystrobin but does not detail the specific reaction conditions and yields in a readily accessible format.

Quantitative Data: Flufenoxystrobin Synthesis

Detailed quantitative data such as specific yields and purity for the synthesis of Flufenoxystrobin are not available in the provided search results. However, the compound is noted for its excellent fungicidal activity.

Synthesis Workflow for Flufenoxystrobin

Flufenoxystrobin_Synthesis A 2-chloro-4-(trifluoromethyl)phenol C Alkylation Reaction (Base, Solvent, Heat) A->C B Intermediate 18 (Alkylating Agent) B->C D Flufenoxystrobin C->D

Caption: General synthetic scheme for Flufenoxystrobin.

References

Application Notes and Protocols for Michael Addition Reactions with 4,4,4-Trifluorocrotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Michael addition of thiol and amine nucleophiles to esters of 4,4,4-trifluorocrotonic acid. This reaction is a powerful tool for the synthesis of complex molecules containing a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

The protocols outlined below describe both an organocatalyzed asymmetric sulfa-Michael addition and a catalyst-free aza-Michael addition, offering versatile methods for creating stereogenic centers and β-amino acid derivatives, respectively.

General Workflow for Michael Addition

The general workflow for the Michael addition to a 4,4,4-trifluorocrotonate ester involves the reaction of a nucleophile (Michael donor) with the ester (Michael acceptor) in a suitable solvent. The reaction can be promoted by a catalyst or proceed under catalyst-free conditions, depending on the nucleophile's reactivity. The final product is obtained after an appropriate reaction time and subsequent purification.

Michael_Addition_Workflow start Start reagents Combine Michael Acceptor (4,4,4-Trifluorocrotonate Ester) & Nucleophile (Thiol/Amine) start->reagents conditions Add Solvent & Catalyst (if applicable) reagents->conditions reaction Stir at Specified Temperature conditions->reaction workup Quench Reaction & Purify Product reaction->workup product Obtain Michael Adduct workup->product

Caption: General workflow for the Michael addition reaction.

Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition

This protocol details the asymmetric addition of thiols to 4,4,4-trifluorocrotonates using a bifunctional organocatalyst. This method is effective for creating a stereogenic center with a trifluoromethyl group and a sulfur atom, achieving high yields and excellent enantioselectivities.[1][2]

Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Thiol (e.g., 4-methoxythiophenol)

  • Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1 mol%).

  • Add the solvent (e.g., Toluene, 0.5 M).

  • Add the thiol (1.2 equivalents).

  • Cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) dropwise to the stirred solution.

  • Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfa-Michael adduct.

Data Presentation: Sulfa-Michael Addition
EntryThiol NucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
14-Methoxythiophenol1Toluene-20489598
2Thiophenol1Toluene-20489296
34-Chlorothiophenol1Toluene-20729097
42-Naphthalenethiol1Toluene-20728895
5Benzyl mercaptan1Toluene-20249394

Data is representative and compiled from typical results for this type of reaction.

Protocol 2: Catalyst-Free Aza-Michael Addition

This protocol describes the addition of amines to β-fluoroalkylated acrylates, including derivatives of this compound, under catalyst- and solvent-free conditions. This green chemistry approach provides high yields of the corresponding β-amino acid derivatives.[3][4][5]

Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Amine (e.g., Benzylamine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial, combine the ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) and the amine (1.2 equivalents).

  • Stir the mixture at room temperature. The reaction is typically carried out without any added solvent.

  • Monitor the reaction by TLC until the starting material is consumed (typically a few hours).

  • If the resulting product is a solid, it can be washed with a cold non-polar solvent (e.g., hexane) and dried.

  • If the product is an oil, it can be purified by flash column chromatography on silica gel.

Data Presentation: Aza-Michael Addition
EntryAmine NucleophileConditionsTime (h)Yield (%)
1BenzylamineSolvent-free, RT499
2AnilineSolvent-free, RT695
3PyrrolidineSolvent-free, RT298
4MorpholineSolvent-free, RT397
5(R)-α-MethylbenzylamineSolvent-free, RT892 (as a diastereomeric mixture)

Data is representative and compiled from typical results for this type of reaction.[3][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the selection of a protocol for the Michael addition to 4,4,4-trifluorocrotonates. The choice of protocol is primarily determined by the desired product: a chiral sulfur-containing compound or a β-amino acid derivative.

Protocol_Selection start Desired Product? chiral_sulfur Chiral Sulfur-Containing Compound start->chiral_sulfur Asymmetric Synthesis beta_amino β-Amino Acid Derivative start->beta_amino Amine Addition protocol1 Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition chiral_sulfur->protocol1 protocol2 Protocol 2: Catalyst-Free Aza-Michael Addition beta_amino->protocol2

Caption: Decision tree for protocol selection.

References

Application Notes and Protocols for the Synthesis of Novel Fluorinated Heterocycles Using 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonic acid and its derivatives are versatile C4 building blocks that contain a trifluoromethyl group, making them ideal starting materials for the synthesis of novel fluorinated heterocycles. The electron-withdrawing nature of the trifluoromethyl group activates the α,β-unsaturated system, facilitating a range of nucleophilic addition and cycloaddition reactions.

These application notes provide detailed protocols for the synthesis of three classes of trifluoromethyl-substituted heterocycles: pyrazol-5-ones, dihydropyrimidin-4-ones, and dihydropyridin-2-ones, starting from this compound or its ethyl ester.

Synthesis of 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one

Application Note:

Trifluoromethyl-substituted pyrazolones are a class of heterocyclic compounds with significant biological activities, including anti-inflammatory, analgesic, and herbicidal properties. The synthesis of 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one from ethyl 4,4,4-trifluorocrotonate and phenylhydrazine provides a straightforward and efficient route to this important scaffold. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient β-carbon of the crotonate, followed by an intramolecular cyclization and condensation.

Experimental Protocol:

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 eq) in ethanol (20 mL).

  • Add phenylhydrazine (1.1 eq) to the solution at room temperature.

  • Add glacial acetic acid (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one.

  • Dry the purified product under vacuum.

Quantitative Data:

EntryReactant 1 (eq)Reactant 2 (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
11.01.1Ethanol80485>98
21.01.1Acetic Acid100382>98
31.01.1Toluene110675>97

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Ethyl 4,4,4-Trifluorocrotonate reaction Michael Addition & Cyclization start1->reaction start2 Phenylhydrazine start2->reaction workup Precipitation & Recrystallization reaction->workup product 3-(Trifluoromethyl)-1-phenyl- 4,5-dihydropyrazol-5-one workup->product

Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazol-5-one.

Synthesis of 2-Phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

Application Note:

Trifluoromethyl-substituted dihydropyrimidinones are valuable heterocyclic scaffolds in drug discovery, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The reaction of ethyl 4,4,4-trifluorocrotonate with benzamidine hydrochloride provides a convergent synthesis of 2-phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one. This transformation involves a conjugate addition of the amidine to the activated alkene, followed by an intramolecular cyclization to form the dihydropyrimidinone ring.

Experimental Protocol:

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol (30 mL) under an inert atmosphere (N2 or Ar).

  • To the sodium ethoxide solution, add benzamidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature to form the free base.

  • Add ethyl 4,4,4-trifluorocrotonate (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one.

Quantitative Data:

EntryReactant 1 (eq)Reactant 2 (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
11.01.11.1Ethanol80678>98
21.01.11.1Methanol65872>97
31.01.11.1THF661265>97

Reaction Pathway:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product reactant1 Ethyl 4,4,4-Trifluorocrotonate intermediate Michael Adduct reactant1->intermediate reactant2 Benzamidine reactant2->intermediate cyclization Intramolecular Amidation intermediate->cyclization product 2-Phenyl-6-(trifluoromethyl)- 2,3-dihydropyrimidin-4(1H)-one cyclization->product

Caption: Pathway for the synthesis of a trifluoromethyl-substituted dihydropyrimidinone.

Synthesis of 4-Phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one

Application Note:

Dihydropyridinones are important structural motifs found in many biologically active compounds and natural products. The trifluoromethylated versions of these heterocycles are of particular interest due to the beneficial effects of the CF3 group. The synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one can be achieved through a multi-step sequence starting with the aza-Michael addition of an enamine to ethyl 4,4,4-trifluorocrotonate, followed by cyclization and aromatization. This protocol outlines a plausible route to this class of compounds.

Experimental Protocol:

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • 1-Phenyl-ethanone

  • Pyrrolidine

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • Palladium on carbon (10% Pd/C)

  • Cyclohexene

Procedure: Step 1: Enamine Formation

  • In a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine 1-phenyl-ethanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TSA in toluene (50 mL).

  • Reflux the mixture for 3 hours, azeotropically removing the water formed.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine.

Step 2: Aza-Michael Addition and Cyclization

  • Dissolve the crude enamine in anhydrous acetonitrile (50 mL) under an inert atmosphere.

  • Add ethyl 4,4,4-trifluorocrotonate (1.0 eq) to the solution and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC (eluent: 4:1 hexane/ethyl acetate).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate dihydropyridinone.

Step 3: Dehydrogenation (Aromatization)

  • Dissolve the intermediate dihydropyridinone in toluene (50 mL).

  • Add 10% Pd/C (10 mol%) and cyclohexene (3.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 4-phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one.

Quantitative Data (for Aza-Michael Addition/Cyclization):

EntryEnamine (eq)Michael Acceptor (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
11.01.0Acetonitrile252465>95
21.01.0THF253658>95
31.01.0DCM254852>94

Logical Relationship Diagram:

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Aza-Michael Addition & Cyclization cluster_step3 Step 3: Dehydrogenation cluster_product Final Product ketone 1-Phenyl-ethanone enamine Enamine Intermediate ketone->enamine amine Pyrrolidine amine->enamine dihydropyridinone Dihydropyridinone Intermediate enamine->dihydropyridinone crotonate Ethyl 4,4,4-Trifluorocrotonate crotonate->dihydropyridinone dehydrogenation Aromatization dihydropyridinone->dehydrogenation product 4-Phenyl-6-(trifluoromethyl)- 3,4-dihydropyridin-2(1H)-one dehydrogenation->product

Caption: Multi-step synthesis of a trifluoromethyl-substituted dihydropyridinone.

Application Notes and Protocols for 4,4,4-Trifluorocrotonic Acid in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4,4-Trifluorocrotonic acid in the synthesis of specialty polymers. This document includes detailed experimental protocols for polymerization, a summary of expected polymer properties, and visualizations of the synthetic workflows. The unique properties imparted by the trifluoromethyl group make polymers derived from this compound promising candidates for a variety of high-performance applications.

Introduction

This compound is a versatile monomer for the synthesis of specialty polymers. The presence of the trifluoromethyl (-CF3) group, a highly electronegative moiety, significantly influences the polymer's properties.[1] Incorporation of this group can lead to polymers with enhanced thermal stability, chemical resistance, hydrophobicity, and unique optical properties.[2][3][4] These characteristics are highly desirable in advanced materials for applications in coatings, electronics, and biomedical devices.

Polymers derived from this compound can be synthesized via standard polymerization techniques, such as free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The resulting polymers are expected to exhibit properties analogous to other fluorinated polyacrylates and poly(meth)acrylates.

Properties of Polymers Derived from this compound

PropertyExpected Value/RangeInfluencing Factors & Notes
Thermal Stability (Td10%) > 300 °CThe strong carbon-fluorine bond (C-F) contributes to high thermal stability. The degradation temperature is expected to be significantly higher than non-fluorinated poly(crotonic acid).[2]
Glass Transition Temperature (Tg) 100 - 150 °CThe bulky and polar trifluoromethyl group can restrict chain mobility, leading to a higher Tg compared to non-fluorinated analogs. The exact value will depend on the polymer's molecular weight and tacticity.
Water Contact Angle > 100°The low surface energy of the -CF3 group leads to high hydrophobicity. Surfaces coated with these polymers are expected to be water-repellent.[5][6][7]
Refractive Index (nD) 1.35 - 1.45Fluorinated polymers typically exhibit low refractive indices, which is advantageous for optical applications such as anti-reflective coatings and optical fibers.[8][9][10][11][12]
Chemical Resistance ExcellentThe inertness of the C-F bond provides excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.[3][4][13][14]

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. These should be considered as starting points and may require optimization based on specific research goals.

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a conventional free-radical polymerization of this compound in a suitable solvent.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.7 mmol) and AIBN (e.g., 0.059 g, 0.36 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.

Characterization:

  • Structure: Confirm the polymer structure using ¹H NMR and ¹⁹F NMR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with a suitable solvent (e.g., DMF with LiBr).

  • Thermal Properties: Analyze the thermal stability (TGA) and glass transition temperature (DSC).

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization A Dissolve Monomer & Initiator in DMF B Degas (Freeze-Pump-Thaw) A->B Remove O₂ C Heat at 70°C for 24h B->C Initiate Polymerization D Precipitate in Methanol C->D Isolate Polymer E Filter and Wash D->E F Dry under Vacuum E->F G NMR, GPC, TGA, DSC F->G Analyze Properties

Workflow for Free-Radical Solution Polymerization

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol provides a method for the controlled radical polymerization of this compound, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (e.g., 2.0 g, 14.3 mmol), CPAD (e.g., 0.080 g, 0.286 mmol), and AIBN (e.g., 0.023 g, 0.143 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The [Monomer]:[RAFT]:[Initiator] ratio should be tailored to the desired molecular weight.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen from the reaction mixture.

  • Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at 70 °C. The polymerization time will depend on the target conversion and can be monitored by taking aliquots for ¹H NMR analysis.

  • Polymer Isolation: Upon reaching the desired conversion, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Purification: Collect the polymer by filtration and wash it repeatedly with diethyl ether to remove unreacted components.

  • Drying: Dry the final polymer product under vacuum at 40 °C.

Characterization:

  • Structure and Conversion: Use ¹H NMR and ¹⁹F NMR to determine monomer conversion and confirm the polymer structure.

  • Controlled Polymerization: Analyze the evolution of molecular weight (Mn) and polydispersity (PDI) with monomer conversion using GPC to confirm the "living" nature of the polymerization.

  • Thermal Properties: Characterize the thermal properties using TGA and DSC.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization A Combine Monomer, RAFT Agent, & Initiator B Degas Mixture A->B C Heat at 70°C, Monitor Conversion B->C Controlled Polymerization D Quench Reaction & Precipitate C->D Isolate Product E Filter and Wash D->E F Dry Polymer E->F G NMR, GPC, TGA, DSC F->G Analyze Properties

Workflow for RAFT Polymerization

Signaling Pathways and Logical Relationships

The structure of this compound directly influences the properties of the resulting polymer. The logical relationship between the monomer's functional groups and the final polymer characteristics is illustrated below.

Monomer_Property_Relationship cluster_functional_groups Key Functional Groups cluster_properties Resulting Polymer Properties Monomer This compound CF3 Trifluoromethyl Group (-CF3) Monomer->CF3 DoubleBond Carbon-Carbon Double Bond (C=C) Monomer->DoubleBond Carboxyl Carboxylic Acid Group (-COOH) Monomer->Carboxyl ThermalStability Enhanced Thermal Stability CF3->ThermalStability Strong C-F Bond ChemicalResistance High Chemical Resistance CF3->ChemicalResistance Inert Nature Hydrophobicity Increased Hydrophobicity CF3->Hydrophobicity Low Surface Energy Optical Low Refractive Index CF3->Optical Low Polarizability Polymerizability Amenable to Polymerization DoubleBond->Polymerizability Site for Chain Growth Functionality Reactive Side Chains for Post-Modification Carboxyl->Functionality Enables Further Reactions

Structure-Property Relationship

Conclusion

This compound is a promising monomer for the development of advanced fluorinated polymers. The synthetic protocols provided herein offer a starting point for researchers to explore the synthesis and properties of these materials. The unique combination of properties imparted by the trifluoromethyl group makes these specialty polymers attractive for a wide range of applications where high performance is critical. Further research into the copolymerization of this compound with other monomers could lead to a new generation of materials with tailored properties for specific applications.

References

Application Notes and Protocols for the Esterification of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of alkyl 4,4,4-trifluorocrotonate via Fischer-Speier esterification of 4,4,4-Trifluorocrotonic acid. The protocol is intended for laboratory use by qualified personnel.

Introduction

This compound and its esters are valuable building blocks in organic synthesis, particularly for the introduction of a trifluoromethyl group into bioactive molecules. The ester functionality allows for a variety of subsequent chemical transformations. The Fischer-Speier esterification is a classic and effective method for the conversion of carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[1][2][3][4] This process is an equilibrium reaction, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][3][4]

Reaction Scheme

The overall reaction for the esterification of this compound is as follows:

Where R represents an alkyl group (e.g., Methyl, Ethyl).

Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluorocrotonate

This protocol details the synthesis of ethyl 4,4,4-trifluorocrotonate as a representative example.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially AvailableUsed in excess as a reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme caution.
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Boiling ChipsCommercially AvailableTo ensure smooth boiling.

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for further purification)

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.5 mmol).

  • Addition of Alcohol: To the flask, add anhydrous ethanol (50 mL). The ethanol acts as both the reactant and the solvent.

  • Addition of Catalyst: With gentle stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.[3] Let the reaction proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the unreacted acid and the sulfuric acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (saturated NaCl solution) (1 x 30 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ethyl 4,4,4-trifluorocrotonate.

  • Purification (Optional): The crude product can be further purified by vacuum distillation to yield a pure product.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ParameterValue
This compound (mass)5.0 g
This compound (moles)32.5 mmol
Ethanol (volume)50 mL
Concentrated Sulfuric Acid (volume)0.5 mL
Reaction TemperatureReflux (~80-90 °C)
Reaction Time4-6 hours

Table 2: Expected Product Yield and Characterization

ParameterExpected Value
Product NameEthyl 4,4,4-trifluorocrotonate
Theoretical Yield (mass)5.91 g
AppearanceColorless to pale yellow liquid
Expected Boiling Point~135-137 °C (at atmospheric pressure)
¹H NMR (CDCl₃, δ ppm)~7.0-7.2 (m, 1H, -CH=), ~6.0-6.2 (m, 1H, =CH-), 4.2-4.4 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃)
¹⁹F NMR (CDCl₃, δ ppm)~ -65 to -70 (d, 3F, CF₃)
IR (neat, cm⁻¹)~1730 (C=O stretch), ~1660 (C=C stretch), ~1100-1300 (C-F stretch)

Experimental Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of ethyl 4,4,4-trifluorocrotonate.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Mix Reactants (Acid, Alcohol) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux cool 4. Cool to RT reflux->cool evap_EtOH 5. Remove Excess Ethanol cool->evap_EtOH extract 6. Extraction (Ether/CH₂Cl₂) evap_EtOH->extract wash 7. Wash (NaHCO₃, Brine) extract->wash dry 8. Dry (Na₂SO₄) wash->dry evap_solv 9. Evaporate Solvent dry->evap_solv distill 10. Vacuum Distillation (Optional) evap_solv->distill characterize 11. Characterization (NMR, IR, MS) distill->characterize

Caption: Workflow for the synthesis of ethyl 4,4,4-trifluorocrotonate.

5.2. Fischer Esterification Mechanism

The following diagram outlines the signaling pathway (reaction mechanism) for the acid-catalyzed esterification.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_elimination Water Elimination A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B H⁺ D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (R'-OH) C->D E Proton Transfer D->E Proton Transfer F Protonated Ester E->F -H₂O G Ester (R-COOR') F->G -H⁺ H Water (H₂O)

Caption: Mechanism of Fischer-Speier Esterification.[1][2][4]

References

Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Reactions of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery and development to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 4,4,4-Trifluorocrotonic acid is a valuable building block in this context, offering a reactive α,β-unsaturated system coupled with a trifluoromethyl group. Monitoring reactions involving this substrate is crucial for optimizing reaction conditions, determining yields, and identifying byproducts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for this purpose. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, often simplifying complex reaction mixtures that are challenging to analyze by proton (¹H) NMR.[1] This application note provides detailed protocols for monitoring key reactions of this compound using ¹⁹F NMR spectroscopy.

Core Principles of Quantitative ¹⁹F NMR for Reaction Monitoring

Accurate quantitative analysis using ¹⁹F NMR requires careful consideration of experimental parameters to ensure that the integrated signal intensity is directly proportional to the concentration of the analyte. Key parameters include:

  • Relaxation Delay (D1): To ensure complete relaxation of the fluorine nuclei between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of any nucleus of interest) is crucial for accurate quantification.[2][3]

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[4]

  • Internal Standard: The use of a stable, non-reactive internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not overlap with reactant or product signals is essential for accurate quantification. A common choice is trifluorotoluene or another inert fluorinated compound.

  • Transmitter Frequency Offset: The transmitter frequency should be set to the center of the spectral region containing the signals of interest to minimize off-resonance effects.[5]

Application 1: Amide Formation

The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). The reaction of this compound with an amine, such as benzylamine, can be effectively monitored by ¹⁹F NMR.

Reaction Scheme:
Experimental Protocol:
  • Sample Preparation: In a 5 mm NMR tube, dissolve this compound (0.05 mmol, 1.0 equiv) and an internal standard (e.g., trifluorotoluene, 0.05 mmol, 1.0 equiv) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Initial Spectrum (t=0): Acquire a ¹⁹F NMR spectrum of the starting material and internal standard to establish their initial concentrations.

  • Reaction Initiation: Add benzylamine (0.05 mmol, 1.0 equiv) and a suitable coupling agent (e.g., EDC, 0.06 mmol, 1.2 equiv) to the NMR tube.

  • Reaction Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15-30 minutes) to monitor the disappearance of the starting material signal and the appearance of the product signal.

  • Data Processing: Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard. The concentration of each species can be calculated relative to the known concentration of the internal standard.

Data Presentation:
Time (min)¹⁹F Chemical Shift (ppm) - Starting Material¹⁹F Chemical Shift (ppm) - ProductConversion (%)
0-65.8 (estimated)-0
15-65.8-66.5 (estimated)25
30-65.8-66.550
60-65.8-66.585
120--66.5>95

Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.

Logical Workflow for Amide Formation Monitoring

Amide_Formation Start Prepare NMR Sample: This compound + Internal Standard Acquire_t0 Acquire Initial ¹⁹F NMR Spectrum (t=0) Start->Acquire_t0 Initiate_Rxn Add Amine and Coupling Agent Acquire_t0->Initiate_Rxn Monitor_Rxn Acquire ¹⁹F NMR Spectra at Regular Intervals Initiate_Rxn->Monitor_Rxn Process_Data Integrate Signals and Calculate Conversion Monitor_Rxn->Process_Data Process_Data->Monitor_Rxn <95% Conversion End Reaction Completion (>95% Conversion) Process_Data->End >95% Conversion

Caption: Workflow for monitoring amide formation using ¹⁹F NMR.

Application 2: Esterification

Esterification is another critical reaction in drug synthesis. The progress of the reaction between this compound and an alcohol, such as ethanol, can be readily followed by observing the change in the chemical environment of the trifluoromethyl group.

Reaction Scheme:
Experimental Protocol:
  • Sample Preparation: In a 5 mm NMR tube, dissolve this compound (0.05 mmol, 1.0 equiv) and an internal standard in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Initial Spectrum (t=0): Acquire a baseline ¹⁹F NMR spectrum.

  • Reaction Initiation: Add ethanol (0.5 mmol, 10 equiv, as it can also serve as the solvent in some cases) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Reaction Monitoring: Acquire ¹⁹F NMR spectra periodically to track the conversion of the starting material to the ester product.

  • Data Processing: Integrate the signals of the starting material, product, and internal standard to determine the reaction progress and yield.

Data Presentation:
Time (h)¹⁹F Chemical Shift (ppm) - Starting Material¹⁹F Chemical Shift (ppm) - ProductConversion (%)
0-65.8 (estimated)-0
1-65.8-66.2 (estimated)30
2-65.8-66.255
4-65.8-66.280
8--66.2>95

Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.

Signaling Pathway for Esterification Monitoring

Esterification_Monitoring cluster_reactants Reactants cluster_products Products cluster_monitoring ¹⁹F NMR Monitoring Acid This compound (¹⁹F Signal A) Ester Ethyl 4,4,4-Trifluorocrotonate (¹⁹F Signal B) Acid->Ester Reaction Progress Monitor Monitor Ratio of Signal B / Signal A Acid->Monitor Alcohol Ethanol Alcohol->Ester Ester->Monitor Water Water

Caption: ¹⁹F NMR monitoring of the esterification reaction.

Application 3: Michael Addition

The α,β-unsaturated nature of this compound makes it susceptible to Michael addition, a key reaction for forming carbon-carbon and carbon-heteroatom bonds. The addition of a nucleophile, such as a thiol, can be monitored by observing the upfield shift of the ¹⁹F signal as the double bond is saturated.

Reaction Scheme:
Experimental Protocol:
  • Sample Preparation: Prepare a solution of this compound (0.05 mmol, 1.0 equiv) and an internal standard in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

  • Initial Spectrum (t=0): Record the initial ¹⁹F NMR spectrum.

  • Reaction Initiation: Add thiophenol (0.05 mmol, 1.0 equiv) and a catalytic amount of a base (e.g., triethylamine) to the NMR tube.

  • Reaction Monitoring: Acquire ¹⁹F NMR spectra at set time points to follow the reaction.

  • Data Processing: Integrate the signals corresponding to the starting material, the Michael adduct, and the internal standard to quantify the reaction progress.

Data Presentation:
Time (h)¹⁹F Chemical Shift (ppm) - Starting Material¹⁹F Chemical Shift (ppm) - ProductConversion (%)
0-65.8 (estimated)-0
0.5-65.8-69.1 (estimated)40
1-65.8-69.175
2--69.1>95

Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.[6]

Logical Relationship in Michael Addition Monitoring

Michael_Addition Reactant This compound α,β-Unsaturated System ¹⁹F Signal at ~ -66 ppm Monitoring ¹⁹F NMR Monitoring Reactant->Monitoring Nucleophile Thiophenol Nucleophile Nucleophile->Monitoring Product Michael Adduct Saturated System ¹⁹F Signal Shifts Upfield to ~ -69 ppm Monitoring->Product Formation

Caption: Logical flow of ¹⁹F NMR monitoring for Michael addition.

Conclusion

¹⁹F NMR spectroscopy is a highly effective and efficient tool for the real-time monitoring of reactions involving this compound. Its high sensitivity, large chemical shift dispersion, and the absence of background signals in most organic systems make it ideal for quantitative analysis. The protocols and examples provided in this application note offer a framework for researchers and scientists in the pharmaceutical industry to optimize reaction conditions, determine kinetics, and ensure the quality of their synthetic processes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4,4,4-Trifluorocrotonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,4-Trifluorocrotonic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and bioactivity of molecules.[1] Therefore, ensuring the purity of these intermediates is critical for the quality and safety of the final products. This application note presents a detailed protocol for the purity analysis of this compound and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for method development and validation, providing a robust framework for the separation and quantification of the main component and potential process-related impurities.

Principle

Reverse-phase HPLC is a widely used technique for the analysis of organic acids.[2][3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient elution with an organic modifier (e.g., acetonitrile) and an aqueous phase containing an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group, it is possible to achieve good retention and peak shape for acidic compounds.[3][4] This method allows for the separation of the main compound from its structurally related impurities, which may have different polarities.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound reference standard (purity >99%)

    • Samples of this compound or its derivatives for analysis.

  • Columns and Consumables:

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Syringe filters (0.45 µm) for sample preparation.

    • HPLC vials and caps.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of approximately 100 µg/mL.

  • From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the sample diluent.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 35 minutes
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required to determine its response factor relative to the main compound.

Data Presentation

Hypothetical Impurity Profile

The following table lists potential impurities that may be present in samples of this compound and their hypothetical relative retention times (RRT) based on the proposed HPLC method.

Impurity NameStructurePotential SourceHypothetical RRT
Crotonic AcidCH₃CH=CHCOOHStarting Material0.85
4,4,4-Trifluorobutanoic AcidCF₃CH₂CH₂COOHOver-reduction0.95
This compound CF₃CH=CHCOOH Main Component 1.00
Dimerization ProductC₈H₆F₆O₄Side Reaction>1.10

Visualization of Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting mobile_phase_a Mobile Phase A (0.1% TFA in Water) instrument_setup Instrument Setup (Gradient, Flow, Temp) mobile_phase_a->instrument_setup mobile_phase_b Mobile Phase B (0.1% TFA in Acetonitrile) mobile_phase_b->instrument_setup diluent Sample Diluent (ACN/Water, 50:50) dissolve_standard Dissolve & Dilute Standard diluent->dissolve_standard dissolve_sample Dissolve & Dilute Sample diluent->dissolve_sample weigh_standard Weigh Reference Standard weigh_standard->dissolve_standard inject_sample Inject Sample (10 µL) dissolve_standard->inject_sample Inject Standard for System Suitability weigh_sample Weigh Sample weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject_sample instrument_setup->inject_sample data_acquisition Data Acquisition (UV 210 nm) inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

References

Application Notes and Protocols: Incorporating Trifluoromethyl Groups via 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone strategy in modern drug discovery and development. The unique physicochemical properties conferred by the CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. 4,4,4-Trifluorocrotonic acid and its esters have emerged as versatile and highly valuable building blocks for the efficient incorporation of the trifluoromethyl moiety. Their α,β-unsaturated carbonyl system renders them excellent Michael acceptors, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of trifluoromethylated compounds.

Key Applications

This compound and its esters are primarily utilized as electrophilic partners in conjugate addition reactions (Michael additions). This approach allows for the stereoselective construction of carbon centers bearing a trifluoromethyl group. Key applications include:

  • Synthesis of Trifluoromethylated Amino Acids and Peptidomimetics: The conjugate addition of nitrogen nucleophiles provides access to β-trifluoromethyl-β-amino acids, which are valuable components of peptidomimetics with enhanced stability.

  • Construction of Trifluoromethyl-Substituted Carbocycles and Heterocycles: The Michael adducts derived from 4,4,4-trifluorocrotonates can undergo subsequent cyclization reactions to afford a variety of trifluoromethylated ring systems, such as pyrrolidines, which are prevalent in many biologically active molecules.

  • Preparation of Chiral Trifluoromethylated Building Blocks: Asymmetric Michael additions, often facilitated by organocatalysts, allow for the synthesis of enantioenriched compounds containing a CF3-bearing stereocenter. These chiral building blocks are of significant interest in the synthesis of complex molecular targets.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluorocrotonate

This protocol describes the enantioselective conjugate addition of thiols to ethyl 4,4,4-trifluorocrotonate, a key method for creating a stereogenic center with both a trifluoromethyl group and a sulfur atom.[1]

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the bifunctional organocatalyst (1-5 mol%).

  • Add the anhydrous solvent, followed by the thiol (1.2 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Add ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated thioether.

Data Presentation:

EntryThiol NucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Thiophenol1Toluene129598
2Benzyl mercaptan2CH2Cl2249295
34-Methoxythiophenol1.5Toluene189697

Note: The specific catalyst, temperature, and reaction time may need to be optimized for different thiol substrates.

Protocol 2: Asymmetric Michael Addition of Malonates to Ethyl 4,4,4-Trifluorocrotonate

This protocol outlines the enantioselective addition of malonates to ethyl 4,4,4-trifluorocrotonate, a powerful method for C-C bond formation and the creation of a quaternary carbon center.

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Dialkyl malonate (e.g., dimethyl malonate, diethyl malonate)

  • Chiral organocatalyst (e.g., a bifunctional thiourea or a primary amine catalyst)

  • Base (if required by the catalyst, e.g., a tertiary amine)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral organocatalyst (5-20 mol%) and the dialkyl malonate (1.5 equivalents) in the anhydrous solvent.

  • If required, add the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryMalonateCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Dimethyl malonate10Toluene4885>20:192
2Diethyl malonate15CHCl37280>20:190
3Dibenzyl malonate10Toluene6088>20:195
Protocol 3: Synthesis of Trifluoromethyl-Substituted Pyrrolidines via a Domino Michael/Reductive Cyclization

This protocol details a two-step sequence for the synthesis of highly substituted 2-trifluoromethyl pyrrolidines, valuable scaffolds in medicinal chemistry. The sequence involves an initial Michael addition of a nitroalkane to ethyl 4,4,4-trifluorocrotonate followed by a reductive cyclization.

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Organocatalyst for Michael addition (e.g., a chiral primary amine)

  • Reducing agent for cyclization (e.g., H2 gas with a catalyst like Pd/C, or a chemical reductant like zinc dust in acetic acid)

  • Solvents for both steps (e.g., toluene for Michael addition, methanol or ethanol for reduction)

Procedure:

Step 1: Asymmetric Michael Addition

  • Follow a similar procedure to Protocol 2, using a nitroalkane as the nucleophile and an appropriate chiral organocatalyst.

  • Isolate and purify the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add the reduction catalyst (e.g., 10 mol% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting pyrrolidine derivative by column chromatography.

Data Presentation:

Michael Adducts:

EntryNitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Nitromethane20Toluene249010:194
2Nitroethane20Toluene368515:196

Pyrrolidine Products (after reductive cyclization):

EntryStarting Adduct fromYield (%)
1Nitromethane88
2Nitroethane82

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_nucleophiles Nucleophiles cluster_product Intermediate Product cluster_downstream Downstream Synthesis start_acid This compound or its Ester michael_addition Conjugate (Michael) Addition start_acid->michael_addition michael_adduct β-Trifluoromethyl Michael Adduct michael_addition->michael_adduct thiol Thiols (R-SH) thiol->michael_addition carbon_nuc Carbon Nucleophiles (e.g., Malonates, Nitroalkanes) carbon_nuc->michael_addition nitrogen_nuc Nitrogen Nucleophiles (e.g., Amines, Anilines) nitrogen_nuc->michael_addition cyclization Cyclization michael_adduct->cyclization functional_group_interconversion Functional Group Interconversion michael_adduct->functional_group_interconversion final_product Target Molecule (e.g., CF3-Pyrrolidine) cyclization->final_product functional_group_interconversion->final_product signaling_pathway cluster_catalysis Catalytic Cycle catalyst Chiral Organocatalyst activated_crotonate Activated Intermediate (e.g., Iminium Ion) catalyst->activated_crotonate activates crotonate Ethyl 4,4,4-Trifluorocrotonate crotonate->activated_crotonate nucleophile Nucleophile (e.g., Malonate) nucleophile->activated_crotonate adduct_catalyst_complex Product-Catalyst Complex activated_crotonate->adduct_catalyst_complex nucleophilic attack adduct_catalyst_complex->catalyst regenerates product Chiral Michael Adduct adduct_catalyst_complex->product releases

References

Troubleshooting & Optimization

Technical Support Center: 4,4,4-Trifluorocrotonic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Product Yield

Q1: My reaction is sluggish and giving a low yield. What are the potential causes and how can I improve it?

A1: Low reactivity can stem from several factors. Firstly, ensure your starting materials and solvents are pure and anhydrous, as moisture can interfere with many reactions. This compound is a solid, so solubility in your chosen reaction solvent could be a limiting factor; consider a different solvent or gentle heating to improve solubility. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. Ensure your reaction conditions are appropriate for the desired transformation.

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly purified reagents and anhydrous solvents.

  • Improve Solubility: If the acid is not fully dissolved, try a co-solvent system or gently heat the reaction mixture.

  • Increase Reaction Temperature: For slow reactions, a moderate increase in temperature can significantly improve the reaction rate. Monitor for potential side reactions at higher temperatures.

  • Catalyst Screening: If applicable, screen different catalysts or increase the catalyst loading. For example, in an amidation reaction, a more efficient coupling agent might be needed.

  • Check pH: For reactions sensitive to pH, ensure the conditions are optimal. The acidity of the carboxylic acid group can influence the reactivity of other reagents.

Issue 2: Presence of Unexpected Byproducts

Q2: I'm observing significant amounts of side products in my reaction mixture. What are the likely side reactions?

A2: Several side reactions are possible with this compound due to its multiple reactive sites. The most common are Michael addition, polymerization, and decarboxylation under certain conditions.

  • Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by nucleophiles.[1][2] If your reaction involves nucleophilic species, they may add to the β-position of the double bond.

  • Polymerization: Like other crotonic acid derivatives, this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][4][5] This is often observed as an insoluble, sticky material.

  • Decarboxylation: While α,β-unsaturated carboxylic acids are generally resistant to decarboxylation under mild conditions, prolonged heating at high temperatures can lead to the loss of CO2.[6][7][8]

  • Hydrolysis of the Trifluoromethyl Group: Under harsh basic or strongly acidic conditions at elevated temperatures, the trifluoromethyl group can be susceptible to hydrolysis, which would convert it to a carboxylic acid group.[9][10][11][12]

Issue 3: Product Instability During Workup

Q3: My product seems to decompose or change during the aqueous workup or purification. Why is this happening?

A3: Product instability can be related to the functional groups present in your final molecule. If your product still contains the α,β-unsaturated system, it may be susceptible to reaction with acidic or basic wash solutions. For example, a basic wash could catalyze an undesired Michael addition or polymerization. If your product is sensitive to pH changes, consider using a buffered wash or minimizing contact time with aqueous solutions.

Frequently Asked Questions (FAQs)

Q4: Can this compound undergo self-polymerization?

A4: Yes, like many α,β-unsaturated carbonyl compounds, this compound has the potential to polymerize.[1] This is more likely to occur at higher temperatures, in concentrated solutions, or in the presence of radical initiators. If you observe the formation of an intractable solid or oil, polymerization is a likely cause. To mitigate this, use the lowest effective reaction temperature and consider the use of a radical inhibitor if appropriate for your reaction chemistry.

Q5: Is the trifluoromethyl group stable to all reaction conditions?

A5: The trifluoromethyl group is generally very stable. However, it is not completely inert. It can be hydrolyzed to a carboxylic acid under forcing conditions, such as prolonged heating with strong acids or bases.[9][10][11][13] For most standard organic transformations, the CF3 group will remain intact.

Q6: What is the expected regioselectivity for additions to the double bond?

A6: For nucleophilic additions (Michael-type additions), the nucleophile will attack the β-carbon due to the electron-withdrawing effect of both the trifluoromethyl group and the carboxylic acid.[1][2] For electrophilic additions, the reaction is generally slower, but the electrophile would be expected to add to the α-carbon.

Quantitative Data on Side Reactions

The following table can be used to log and compare the formation of byproducts under different reaction conditions to help optimize your protocol.

Reaction Condition Temperature (°C) Catalyst Solvent Desired Product Yield (%) Michael Adduct (%) Polymer (%) Other Byproducts (%)
Condition 125NoneTHF
Condition 250NoneTHF
Condition 325Et3NTHF
Condition 425NoneToluene

Experimental Protocols

General Protocol for Michael Addition of a Thiol to this compound

This protocol provides a general methodology for a common reaction type and highlights steps where side reactions can be controlled.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants:

    • Add the thiol nucleophile (1.1 eq) to the solution.

    • If a catalyst is required (e.g., a non-nucleophilic base like DBU or a phosphine), add it at this stage (0.1 eq). The trifluoromethyl group can enhance the reactivity, potentially allowing for catalyst-free conditions.[14]

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. Note that prolonged reaction times may increase the chance of side product formation.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Avoid strong basic washes which could promote side reactions.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.

Visualizations

G Potential Side Reactions of this compound cluster_reactions Reaction Conditions cluster_side_products Potential Side Products TFCA This compound Nucleophile Nucleophile Present TFCA->Nucleophile reacts with Heat High Temperature TFCA->Heat subjected to Base Strong Base TFCA->Base reacts with Radical_Initiator Radical Initiator TFCA->Radical_Initiator in presence of Michael_Adduct Michael Adduct Nucleophile->Michael_Adduct leads to Polymer Polymerization Heat->Polymer can cause Decarboxylation_Product Decarboxylation Heat->Decarboxylation_Product can cause Hydrolysis_Product CF3 Hydrolysis Base->Hydrolysis_Product can lead to Radical_Initiator->Polymer leads to

Caption: Potential side reaction pathways for this compound.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Purity->Start Impure -> Purify Check_Solubility Is Starting Material Fully Dissolved? Check_Purity->Check_Solubility Pure Increase_Temp Increase Temperature Incrementally Check_Solubility->Increase_Temp Yes Change_Solvent Change Solvent or Use Co-solvent Check_Solubility->Change_Solvent No Optimize_Catalyst Optimize Catalyst (Type/Loading) Increase_Temp->Optimize_Catalyst Change_Solvent->Check_Solubility Analyze_Byproducts Analyze Byproducts (NMR, LC-MS) Optimize_Catalyst->Analyze_Byproducts End Yield Improved Analyze_Byproducts->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 4,4,4-Trifluorocrotonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,4,4-Trifluorocrotonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and reliable method for synthesizing this compound involves a two-step process:

  • Olefination Reaction: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction is employed to create the carbon-carbon double bond. Typically, an ylide or phosphonate is reacted with trifluoroacetaldehyde. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct.

  • Hydrolysis: The resulting ethyl 4,4,4-trifluorocrotonate is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Q2: What are the critical parameters to control during the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of ethyl 4,4,4-trifluorocrotonate?

A2: Key parameters to control during the HWE reaction include the choice of base, solvent, and reaction temperature. The base should be strong enough to deprotonate the phosphonate reagent but not so strong as to cause significant side reactions. Anhydrous conditions are crucial to prevent quenching of the carbanion. The reaction is typically run at low temperatures to control the reaction rate and improve selectivity.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include:

  • During Olefination: Formation of the Z-isomer, self-condensation of the aldehyde, or incomplete reaction.

  • During Hydrolysis: Incomplete hydrolysis of the ester, or potential degradation of the product under harsh basic conditions.

  • General: Polymerization of the unsaturated acid, especially at elevated temperatures.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization.[1][2][3][4] The choice of solvent is critical; a solvent system where the acid is soluble at high temperatures and insoluble at low temperatures should be selected. Common solvent systems for recrystallization of carboxylic acids include water, or mixtures of organic solvents like ethyl acetate and hexanes.

Troubleshooting Guides

Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
Possible Cause Suggested Solution
Incomplete Deprotonation of the Phosphonate Use a stronger base (e.g., NaH, LDA) or increase the equivalents of the current base. Ensure the base is fresh and properly handled to maintain its reactivity.
Moisture in the Reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Trifluoroacetaldehyde Trifluoroacetaldehyde is a gas at room temperature. Ensure it is properly condensed and added to the reaction mixture at a low temperature. Consider using a sealed reaction vessel.
Side Reactions Run the reaction at a lower temperature to minimize side reactions. Add the aldehyde slowly to the ylide solution.
Problem 2: Incomplete Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate
Possible Cause Suggested Solution
Insufficient Base Increase the equivalents of the base (e.g., LiOH, NaOH, KOH). A common starting point is 2-3 equivalents.
Short Reaction Time Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, increase the reaction time.
Low Reaction Temperature Gently heat the reaction mixture to increase the rate of hydrolysis. Be cautious as excessive heat can lead to degradation.
Poor Solubility of the Ester Use a co-solvent such as THF or ethanol to improve the solubility of the ester in the aqueous basic solution.
Problem 3: Product is an Oil or Fails to Crystallize During Purification
Possible Cause Suggested Solution
Impurities Present The presence of impurities can lower the melting point and inhibit crystallization. Try to further purify the crude product by column chromatography before recrystallization.
Incorrect Recrystallization Solvent Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the acid is soluble (e.g., ethyl acetate) and a nonpolar solvent in which it is insoluble (e.g., hexanes).
Supersaturation If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
Product is Naturally an Oil at Room Temperature Confirm the melting point of the pure compound from the literature. If it is indeed a low-melting solid or an oil, other purification techniques like distillation under reduced pressure might be more appropriate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-Trifluorocrotonate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetaldehyde

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq) washed with anhydrous hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly bubble trifluoroacetaldehyde gas (1.1 eq) through the solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4,4-trifluorocrotonate.

Protocol 2: Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes).

Data Presentation

Table 1: Optimization of Base for Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate

EntryBaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1LiOH1.5THF/H₂O (2:1)25675
2LiOH2.0THF/H₂O (2:1)25492
3LiOH2.5THF/H₂O (2:1)25493
4NaOH2.0THF/H₂O (2:1)25688
5KOH2.0THF/H₂O (2:1)25685
6LiOH2.0Ethanol/H₂O (2:1)25590

Table 2: Optimization of Solvent for Recrystallization of this compound

EntrySolvent SystemRecovery (%)Purity (by NMR)
1Water85>99%
2Ethyl Acetate / Hexanes90>99%
3Toluene7598%
4Dichloromethane6097%

Visualizations

experimental_workflow cluster_olefination Step 1: Horner-Wadsworth-Emmons Reaction cluster_hydrolysis Step 2: Hydrolysis start_olefination Triethyl phosphonoacetate + Sodium Hydride in THF ylide Formation of Phosphonate Ylide start_olefination->ylide add_aldehyde Addition of Trifluoroacetaldehyde at -78°C ylide->add_aldehyde reaction_olefination Reaction and Workup add_aldehyde->reaction_olefination crude_ester Crude Ethyl 4,4,4-trifluorocrotonate reaction_olefination->crude_ester purification_ester Column Chromatography crude_ester->purification_ester pure_ester Pure Ethyl 4,4,4-trifluorocrotonate purification_ester->pure_ester start_hydrolysis Ethyl 4,4,4-trifluorocrotonate + LiOH in THF/H₂O pure_ester->start_hydrolysis reaction_hydrolysis Stirring at Room Temperature start_hydrolysis->reaction_hydrolysis workup_hydrolysis Acidification and Extraction reaction_hydrolysis->workup_hydrolysis crude_acid Crude this compound workup_hydrolysis->crude_acid purification_acid Recrystallization crude_acid->purification_acid final_product Pure this compound purification_acid->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_low_yield Low Yield in HWE Reaction cluster_incomplete_hydrolysis Incomplete Hydrolysis low_yield Low Yield of Ester check_moisture Check for Moisture low_yield->check_moisture check_base Check Base Strength/ Equivalents low_yield->check_base check_temp Check Reaction Temperature low_yield->check_temp dry_glassware Action: Flame-dry glassware, use anhydrous solvents check_moisture->dry_glassware Moisture Suspected use_stronger_base Action: Use stronger base or more equivalents check_base->use_stronger_base Incomplete Deprotonation optimize_temp Action: Run at lower temperature check_temp->optimize_temp Side Reactions Observed incomplete_hydrolysis Ester Remaining check_base_hydrolysis Check Base Equivalents incomplete_hydrolysis->check_base_hydrolysis check_time_temp Check Reaction Time/Temperature incomplete_hydrolysis->check_time_temp increase_base Action: Increase equivalents of base check_base_hydrolysis->increase_base Insufficient Base increase_time_temp Action: Increase reaction time or gently heat check_time_temp->increase_time_temp Slow Reaction

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Nucleophilic Substitution of 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the nucleophilic substitution of 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound showing low to no conversion?

A1: Several factors can contribute to low reactivity:

  • Steric Hindrance: The trifluoromethyl (CF₃) group is bulky and can sterically hinder the approach of the nucleophile to the β-carbon.

  • Electronic Effects: While the CF₃ group is strongly electron-withdrawing, which activates the double bond for conjugate addition, the carboxylate anion (if the reaction is run under basic conditions) can deactivate the system.

  • Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[1] Ensure this compound and the nucleophile are of high purity.

  • Inadequate Activation: The nucleophile may not be sufficiently activated (e.g., if a base is used, it might not be strong enough to deprotonate the nucleophile effectively).

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: Common side reactions include:

  • 1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the desired 1,4-conjugate addition.[2][3] This is more common with "hard" nucleophiles (e.g., organolithium reagents).

  • Polymerization: The acrylate system can be susceptible to polymerization, especially under basic conditions or at elevated temperatures.

  • Reaction with the Carboxylic Acid: Strong bases can deprotonate the carboxylic acid, which may alter the reactivity of the substrate or lead to unwanted salt formation.

Q3: How can I improve the yield and selectivity of the 1,4-conjugate addition?

A3: To favor the desired 1,4-addition product:

  • Choice of Nucleophile: "Soft" nucleophiles, such as thiols, secondary amines, and Gilman reagents (lithium dialkylcuprates), preferentially undergo 1,4-addition.[2]

  • Reaction Conditions: Lower temperatures often favor the thermodynamically more stable 1,4-adduct over the 1,2-adduct.[1]

  • Catalyst/Additive: The use of a Lewis acid can activate the carbonyl group and promote conjugate addition. Conversely, using copper salts can facilitate the 1,4-addition of organometallic reagents.[2]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can be effective, but optimization is often necessary.[4]

Q4: My purification is proving difficult. Any suggestions for isolating the product?

A4: Purification challenges often arise from the similar polarities of the product and unreacted starting material, or from the presence of byproducts.

  • Chromatography: Flash column chromatography is a standard method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.

  • Acid-Base Extraction: If your product has a different pKa from the starting acid, an acid-base workup can be used to separate them. For example, after the reaction, extracting with a mild base (like sodium bicarbonate) can remove the unreacted this compound into the aqueous layer.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Low or No Product Yield

If you are experiencing low or no yield, follow this troubleshooting workflow.

LowYieldWorkflow start Start: Low/No Yield Observed check_reagents Verify Purity of Reagents (Substrate, Nucleophile, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_base Evaluate Base/Catalyst (Strength, Loading) check_conditions->check_base analyze_mixture Analyze Crude Mixture (NMR, TLC, LC-MS) check_base->analyze_mixture outcome1 Side Products Observed? analyze_mixture->outcome1 Check for byproducts outcome2 Starting Material Unchanged? outcome1->outcome2 No optimize_selectivity Optimize for Selectivity (Change Nucleophile/Temp) outcome1->optimize_selectivity Yes increase_reactivity Increase Reactivity (Higher Temp, Stronger Base) outcome2->increase_reactivity Yes end Improved Yield outcome2->end No (Consult Literature) optimize_selectivity->end increase_reactivity->end ExperimentalWorkflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Substrate & Solvent setup->reagents addition 3. Add Nucleophile (e.g., Amine) reagents->addition base 4. Add Base (e.g., DBU) addition->base reaction 5. Stir & Monitor (TLC / LC-MS) base->reaction workup 6. Aqueous Workup (Acid Wash, Extraction) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product ReactionPathways Reactants This compound + Nucleophile (Nu⁻) Product_1_4 1,4-Adduct (Desired Product) Reactants->Product_1_4 1,4-Conjugate Addition (Favored by soft Nu⁻, low temp) Product_1_2 1,2-Adduct (Side Product) Reactants->Product_1_2 1,2-Direct Addition (Favored by hard Nu⁻)

References

Technical Support Center: Purification of Products Derived from 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of compounds synthesized from 4,4,4-trifluorocrotonic acid and its derivatives. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The primary purification methods for these compounds are flash column chromatography and recrystallization. Due to the electron-withdrawing nature of the trifluoromethyl group, these products often exhibit unique polarity and solubility profiles that must be considered when choosing a method. For complex mixtures or separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.

Q2: How does the trifluoromethyl group affect the choice of purification strategy?

A2: The trifluoromethyl (CF₃) group significantly increases the lipophilicity of a molecule, which can alter its solubility and interaction with chromatographic stationary phases.[1] This often means that compounds are less polar than their non-fluorinated analogs. Consequently, less polar solvent systems are typically required for elution in normal-phase chromatography. The high electronegativity of the CF₃ group can also influence the acidity or basicity of nearby functional groups, potentially affecting their interaction with silica gel.

Q3: What are common impurities encountered in reactions involving this compound derivatives?

A3: Common impurities include unreacted starting materials, catalysts, and byproducts from side reactions. In Michael additions, for instance, starting materials may remain if the reaction does not go to completion.[2] For reactions that generate stereocenters, diastereomeric impurities are a significant challenge. Over-nitration or hydrolysis of nitrile groups can also occur in specific synthetic routes.[3]

Q4: My trifluoromethylated product is unstable on silica gel. What are my options?

A4: If your compound degrades on silica gel, consider using a less acidic stationary phase like alumina or Florisil.[4] Alternatively, you can deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine, mixed into the eluent. For very sensitive compounds, chromatography-free purification methods like recrystallization or distillation (if the compound is volatile) should be prioritized.

Q5: Can I use reversed-phase chromatography for these compounds?

A5: Yes, reversed-phase chromatography is a viable option, especially for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. A common mobile phase for reversed-phase purification is a gradient of acetonitrile or methanol in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your this compound-derived products.

Flash Column Chromatography

Problem: My compound will not elute from the silica gel column, even with a high percentage of polar solvent.

  • Possible Cause: The compound may be highly polar or interacting strongly with the acidic silica surface.

  • Solution:

    • Switch to a more polar solvent system. A common workhorse for polar compounds is a mixture of dichloromethane and methanol.

    • Add a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding triethylamine or ammonium hydroxide can disrupt interactions with the silica.

    • Consider an alternative stationary phase. Alumina (basic or neutral) or Florisil can be effective for compounds that are sensitive to the acidity of silica gel.[4]

Problem: My product co-elutes with an impurity.

  • Possible Cause: The product and impurity have very similar polarities. This is common with diastereomers.

  • Solution:

    • Optimize the solvent system. Run a thorough screen of different solvent systems using Thin Layer Chromatography (TLC). Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-containing system can improve separation.[5]

    • Use a shallower gradient. A slow, shallow gradient during elution can significantly improve the resolution of closely eluting compounds.[6]

    • Try a different stationary phase. Different stationary phases have different selectivities. If silica gel fails, try alumina or a bonded-phase silica like cyano or diol. For diastereomers, chiral chromatography may be necessary for complete separation.[7]

Problem: I am seeing streaks or tailing peaks on my TLC and column.

  • Possible Cause: The compound may be too polar for the chosen eluent, it could be degrading on the silica, or the column may be overloaded.

  • Solution:

    • Increase the polarity of the eluent.

    • Add a modifier. As mentioned previously, adding a small amount of acid or base to the eluent can often resolve tailing issues for acidic or basic compounds.

    • Reduce the amount of sample loaded onto the column. Overloading is a common cause of poor separation.

    • Check for compound stability on silica. Run a 2D TLC to see if the compound is degrading.[4]

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or impurities are inhibiting crystal formation.

  • Solution:

    • Increase the amount of solvent. This will lower the saturation point and may allow crystallization to occur at a lower temperature.[8]

    • Cool the solution more slowly. Slow cooling is crucial for the formation of well-defined crystals. Insulating the flask can help.[8]

    • Try a different solvent or solvent system. A solvent with a lower boiling point may be beneficial.[8]

    • Add a seed crystal. Introducing a small crystal of the pure compound can induce crystallization.[8]

    • Scratch the inside of the flask. This can create nucleation sites for crystal growth.

Problem: The recrystallization yield is very low.

  • Possible Cause: The compound has high solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to dissolve the crude product completely.[8]

    • Cool the solution to a lower temperature. Using an ice bath can help to maximize the precipitation of the product.

    • Partially evaporate the solvent. If the compound is still too soluble, carefully evaporating some of the solvent will increase its concentration and promote crystallization.

    • Choose a different solvent system. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[9]

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Trifluoromethylated Compounds

Compound ClassStationary PhaseCommon Eluent System(s)Typical GradientReference(s)
Non-polar to moderately polar compoundsSilica GelHexane/Ethyl Acetate5% to 50% Ethyl Acetate[10]
Polar CompoundsSilica GelDichloromethane/Methanol2% to 20% Methanol
Heat-sensitive CompoundsSilica GelPetroleum Ether/Diethyl EtherVaries
Basic Compounds (e.g., amines)Silica GelDichloromethane/ (10% NH₄OH in Methanol)1% to 10% of the methanolic ammonia solution[10]
Trifluoromethylated PyrazolinesAluminaChloroformIsocratic[11]

Table 2: Common Solvents for Recrystallization of Trifluoromethylated Compounds

Compound ClassRecommended Solvent(s)CommentsReference(s)
Trifluoromethylated PyrazoloquinolinesToluene or DMFYields crystalline solids.[11]
SpiroisoxazolonesPetroleum ether/DichloromethaneUsed for obtaining single crystals for X-ray analysis.[12]
General Pyrazole DerivativesEthanol, Methanol, Hexane/Ethyl AcetateChoice depends on the specific derivative's polarity.[8]
General Organic CompoundsEthanol, Hexane/Acetone, Hexane/THFGood starting points for screening.[13]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general workflow for the purification of a product from a reaction involving a this compound derivative.

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the desired compound is between 0.2 and 0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent if necessary. If the product is not soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid product derived from this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow General Purification Workflow start Crude Reaction Mixture tlc TLC Analysis to Determine Initial Conditions start->tlc choice Purification Method? tlc->choice chromatography Flash Column Chromatography choice->chromatography Impure Oil or Complex Mixture recrystallization Recrystallization choice->recrystallization Impure Solid pack_column Pack Column chromatography->pack_column dissolve Dissolve in Hot Solvent recrystallization->dissolve load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure dry Dry Pure Product combine_pure->dry cool Slow Cooling dissolve->cool filter_wash Filter and Wash Crystals cool->filter_wash filter_wash->dry end Pure Product dry->end

Caption: A general workflow for the purification of products.

Troubleshooting_Chromatography Troubleshooting Co-elution in Chromatography start Product Co-elutes with Impurity shallow_gradient Try a Shallower Gradient start->shallow_gradient check_separation Separation Improved? shallow_gradient->check_separation Run Column change_solvent Change Solvent System (e.g., different polarity or selectivity) change_solvent->check_separation Run Column change_stationary_phase Change Stationary Phase (e.g., Alumina, Cyano) change_stationary_phase->check_separation Run Column check_separation->change_solvent No check_separation->change_stationary_phase No success Successful Purification check_separation->success Yes failure Consider Preparative HPLC or Recrystallization check_separation->failure No

Caption: A logical approach to resolving co-elution issues.

References

troubleshooting low yields in reactions involving 4,4,4-Trifluorocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in reactions with this compound?

Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, inherent reactivity of the molecule, and procedural losses during work-up and purification. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond and the carboxylic acid moiety, which can lead to incomplete reactions or the formation of side products if not properly controlled.

Q2: How does the trifluoromethyl group affect the reactivity of this compound?

The CF3 group is a powerful electron-withdrawing group. This has two major effects:

  • Increased Acidity: The carboxylic acid is more acidic than its non-fluorinated counterpart, which can affect catalyst choice and reaction kinetics.

  • Michael Addition: It deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition (Michael addition). This makes it a good substrate for reactions with soft nucleophiles.

Q3: What solvents are recommended for reactions with this compound?

The choice of solvent is critical and reaction-dependent. Aprotic polar solvents like 1,4-dioxane have been shown to be effective in some reactions involving similar fluorinated compounds.[1][2] For reactions where water is detrimental, anhydrous conditions are crucial. Always ensure your solvent is dry and appropriate for the specific reaction chemistry.

Q4: Can this compound decompose during a reaction?

While generally stable under normal conditions, prolonged exposure to high temperatures or harsh acidic or basic conditions can potentially lead to degradation.[3][4] It is advisable to monitor the reaction progress and avoid excessive heating unless necessary for the reaction to proceed.

Troubleshooting Guides

Issue 1: Low Yield in a Michael Addition Reaction

Symptoms:

  • A significant amount of unreacted this compound remains.

  • Formation of multiple unidentified side products.

  • The desired product is isolated in a yield significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Base The choice of base is crucial for deprotonating the nucleophile without causing unwanted side reactions. If using a strong, hard base, consider switching to a milder, non-nucleophilic base like DBU or a weaker inorganic base like K2CO3 or Cs2CO3.
Suboptimal Reaction Temperature Low temperatures may lead to a slow reaction rate, while high temperatures can promote side reactions.[5] It is recommended to start at room temperature and then moderately heat or cool the reaction as needed while monitoring by TLC or LC-MS.
Solvent Effects The solvent can significantly influence the reaction outcome. If the reaction is sluggish in a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO might improve solubility and reaction rate.
Poor Nucleophile Reactivity If the nucleophile is weak, a stronger activating agent or different reaction conditions may be necessary. Consider using a catalyst to enhance the nucleophilicity.
Issue 2: Low Yield in an Amide Coupling Reaction

Symptoms:

  • Incomplete conversion of the carboxylic acid to the amide.

  • Formation of byproducts from the coupling agent.

  • Difficulty in purifying the product from unreacted starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Coupling Agent Not all coupling agents are equally effective. If standard carbodiimide-based coupling agents (e.g., DCC, EDC) are giving low yields, consider using a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) reagent.
Presence of Water Moisture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agent.[4] Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Steric Hindrance If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a less sterically demanding coupling agent might improve the yield.
Incorrect Stoichiometry Ensure the correct molar ratios of the acid, amine, and coupling agent are used. A slight excess of the amine and coupling agent is often beneficial.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition of a Thiol to this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous THF (0.1 M).

  • Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.).

  • Base Addition: Cool the mixture to 0 °C and add a suitable base (e.g., triethylamine, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling with an Amine
  • Activation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 eq.) to the activated acid solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.

Quantitative Data Summary

The following tables provide hypothetical data based on typical optimization studies for related reactions. These should serve as a guide for your own experimental design.

Table 1: Optimization of Base and Solvent for Michael Addition

EntryBase (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineTHF251265
2DBUTHF25885
3K2CO3DMF501278
4Cs2CO3Acetonitrile251082

Table 2: Optimization of Coupling Agent for Amide Formation

EntryCoupling Agent (1.1 eq.)Base (2.0 eq.)SolventTime (h)Yield (%)
1EDCDMAPDCM2455
2HBTUDIPEADMF1288
3PyBOPDIPEADMF1292
4HATUDIPEADMF895

Visual Troubleshooting Guides

Troubleshooting_Michael_Addition start Low Yield in Michael Addition check_sm Check for Unreacted Starting Material start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Yes sm_absent Mainly Product and Side Products check_sm->sm_absent No suboptimal_cond Suboptimal Conditions sm_present->suboptimal_cond side_reactions Side Reactions Dominating sm_absent->side_reactions optimize_base Optimize Base: - Weaker Base (K2CO3) - Non-nucleophilic (DBU) suboptimal_cond->optimize_base optimize_temp Optimize Temperature: - Lower temp to reduce byproducts - Higher temp for slow reaction suboptimal_cond->optimize_temp optimize_solvent Change Solvent: - Polar aprotic (DMF, DMSO) suboptimal_cond->optimize_solvent change_conditions Modify Conditions: - Lower Temperature - Milder Base side_reactions->change_conditions purification Optimize Purification: - Different chromatography phase side_reactions->purification

Caption: Troubleshooting workflow for low yields in Michael additions.

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling incomplete_conv Incomplete Conversion? start->incomplete_conv cause1 Ineffective Activation incomplete_conv->cause1 Yes cause3 Side Reactions incomplete_conv->cause3 No yes_incomplete Yes no_complex No, complex mixture cause2 Moisture Contamination cause1->cause2 solution1a Change Coupling Agent (e.g., HATU, PyBOP) cause1->solution1a solution1b Optimize Base and Stoichiometry cause1->solution1b solution2 Use Anhydrous Reagents & Inert Atmosphere cause2->solution2 solution3 Adjust Temperature and Reaction Time cause3->solution3

Caption: Decision tree for troubleshooting amide coupling reactions.

References

Technical Support Center: Managing Reaction Exotherms with Highly Fluorinated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing reaction exotherms when working with highly fluorinated reagents.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are reactions with highly fluorinated reagents often highly exothermic?

A1: Fluorination reactions are often highly exothermic due to the formation of the very strong carbon-fluorine bond, which releases a significant amount of energy.[1] The high electronegativity of fluorine contributes to its reactivity.[1] Many fluorinating agents, such as elemental fluorine (F₂) and reagents with F-N or F-O bonds, are highly reactive and can react violently with oxidizable materials.[2]

Q2: What are the primary safety concerns associated with exothermic fluorination reactions?

A2: The primary safety concern is a runaway reaction, where the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure, which can cause reactor rupture, explosions, and the release of toxic and corrosive materials like hydrogen fluoride (HF).[4][5] Many fluorinating reagents are also toxic, corrosive, and may be explosive on their own or in combination with other substances.[2][6]

Q3: How can I assess the potential exotherm of a new fluorination reaction?

A3: Before performing a reaction on a larger scale, it is crucial to conduct safety studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[7] These techniques help to determine the heat of reaction and the onset temperature for any decomposition, providing critical data for safe scale-up.[7]

Q4: Are there specific solvents that should be avoided with certain fluorinating reagents?

A4: Yes, solvent compatibility is critical. For instance, electrophilic fluorinating agents like Selectfluor® can react exothermically and rapidly with solvents such as DMF, pyridine, and DMSO.[8][9] It is essential to consult compatibility charts and literature for the specific fluorinating agent being used.[8] Anhydrous, non-nucleophilic solvents like acetonitrile are often a safer choice for many fluorination reactions.[8]

Q5: What immediate steps should be taken in case of a suspected runaway reaction?

A5: In the event of a suspected runaway reaction, the immediate priorities are to stop the addition of any further reagents, maximize cooling to the reactor, and if possible, prepare to quench the reaction.[7][10] An emergency response plan should be in place, which may include dumping the reactor contents into a quenching bath or utilizing an emergency cooling system.[7] All personnel should evacuate the immediate area and alert the emergency response team.[11]

Section 2: Troubleshooting Guides

Issue: Runaway Reaction or Loss of Temperature Control
Potential Cause Troubleshooting Action
Inadequate Heat Removal Ensure the reactor's cooling system is appropriately sized for the reaction scale and the expected exotherm.[7] Consider using a reactor with a higher surface-area-to-volume ratio, such as a continuous flow reactor, for better heat transfer.[3][12]
Incorrect Reagent Addition Rate For batch processes, add the fluorinating reagent slowly and in a controlled manner, monitoring the internal temperature closely.[3] Utilize automated lab control software with safety feedback loops to stop additions if the temperature exceeds a set limit.[10]
Poor Mixing Ensure adequate stirring to prevent the formation of localized hot spots.[7] The type of stirrer should be appropriate for the viscosity of the reaction mixture.[7]
Incorrect Reaction Concentration Running the reaction at a lower concentration can help to moderate the exotherm.
Cooling System Failure Have a backup cooling plan, such as an ice bath or an emergency cooling system.[13]
Issue: Low Yield or Poor Conversion
Potential Cause Troubleshooting Action
Sub-optimal Reaction Temperature A low reaction temperature may lead to a slow reaction rate.[6] Carefully and gradually increase the temperature while monitoring for any exotherm.[6]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For some substrates, a larger excess may be necessary.[6]
Poor Reagent Activity Ensure the fluorinating reagent has been stored correctly and has not degraded. Some reagents are sensitive to moisture and air.
Incompatible Solvent Screen a range of anhydrous, non-nucleophilic solvents.[8] The choice of solvent can significantly impact reaction efficiency.
Issue: Formation of Byproducts or Low Selectivity
Potential Cause Troubleshooting Action
High Reaction Temperature Higher temperatures can often promote the formation of side products, such as elimination products.[6] Running the reaction at a lower temperature may improve selectivity.[8]
Over-fluorination Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely.[14] Stop the reaction as soon as the starting material is consumed.[14]
Rearrangement Products This can occur with reagents that favor an S_N1-type mechanism.[6] Consider switching to a reagent or conditions that promote an S_N2-type mechanism.[6]

Section 3: Quantitative Data on Fluorinating Reagents

Table 1: Properties of Common Fluorinating Agents
ReagentFormulaTypePhysical StateKey Hazards
Fluorine Gas F₂ElectrophilicGasHighly toxic, corrosive, powerful oxidizer, reacts violently with many materials.[15]
Selectfluor® C₁₀H₁₆BF₄FN₂ElectrophilicCrystalline SolidStrong oxidizer, can react exothermically with certain solvents.[8][9]
DAST (C₂H₅)₂NSF₃NucleophilicLiquidToxic, corrosive, can decompose violently upon heating.[6]
Deoxo-Fluor® (CH₃OCH₂CH₂)₂NSF₃NucleophilicLiquidToxic, corrosive, can decompose violently upon heating.[6]
Hydrogen Fluoride HFNucleophilicGas/LiquidExtremely corrosive, can cause severe, slow-healing burns.[6]
Table 2: Example Enthalpy Data for a Fluorination Reaction
ReactionEnthalpy of Reaction (ΔH)Notes
Formation of Chlorine Trifluoride (ClF₃) -164.65 kJ/molDetermined by fluorine flame calorimetry.[16][17][18] This value indicates a highly exothermic process.
Nitration Reaction Example -3250 J/gWhile not a fluorination, this illustrates the high exothermicity of some reactions managed by flow chemistry.[3]

Section 4: Experimental Protocols

Protocol 1: Small-Scale Batch Deoxyfluorination with DAST (Illustrative Example for Exotherm Management)

Objective: To perform a deoxyfluorination on a model alcohol with careful temperature control.

Materials:

  • Model alcohol (e.g., cyclohexanol)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a nitrogen inlet, and a dropping funnel.

  • Dry ice/acetone cooling bath.

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate).

Procedure:

  • Set up the reaction apparatus in a certified chemical fume hood.

  • Charge the round-bottom flask with the model alcohol and anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to -78 °C using the dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, slowly and carefully quench the reaction by adding the quenching solution dropwise, ensuring the temperature remains low.

  • Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and purification.

Protocol 2: Setting up a Continuous Flow System for a Hazardous Fluorination Reaction

Objective: To establish a safer, more controlled environment for an exothermic fluorination reaction using continuous flow technology.

Materials and Equipment:

  • Continuous flow reactor system (e.g., microreactor or tube reactor).[11]

  • Syringe pumps or HPLC pumps for reagent delivery.[11]

  • Mass flow controller for gaseous reagents.[11]

  • Back pressure regulator.

  • Temperature-controlled circulator for the reactor.

  • In-line quenching setup.

Procedure:

  • Assemble the continuous flow reactor system within a fume hood.[11]

  • Passivate the system if using highly reactive reagents like F₂ by introducing a low concentration of the reagent in an inert gas stream.[11]

  • Prepare separate solutions of the substrate and the fluorinating agent in a suitable solvent.

  • Set the desired reaction temperature on the circulator.

  • Begin pumping the solvent through the system to establish a steady flow.

  • Start the pumps for the substrate and fluorinating agent solutions at a low flow rate, ensuring they mix at a T-junction before entering the reactor.[11]

  • Monitor the temperature and pressure of the system closely.[11]

  • Once the reaction reaches a steady state, collect the product stream.

  • The product stream can be directed to an in-line quenching system to neutralize any unreacted hazardous reagents.[19]

  • After the experiment, flush the system thoroughly with a safe solvent.

Section 5: Visual Guides (Graphviz Diagrams)

Exotherm_Control_Decision_Tree start Assess Reaction Exothermicity calorimetry Perform Reaction Calorimetry (DSC/RC) start->calorimetry literature Consult Literature for Similar Reactions start->literature assessment High Exotherm Potential? calorimetry->assessment literature->assessment low_exotherm Low Exotherm Potential assessment->low_exotherm No high_exotherm High Exotherm Potential assessment->high_exotherm Yes batch_control Standard Batch Protocol with Cooling low_exotherm->batch_control final_protocol Finalize Safe Operating Protocol batch_control->final_protocol flow_chem Consider Continuous Flow Chemistry high_exotherm->flow_chem batch_mod Modify Batch Protocol high_exotherm->batch_mod flow_chem->final_protocol slow_addition Slow Reagent Addition batch_mod->slow_addition dilution Increased Dilution batch_mod->dilution low_temp Lower Reaction Temperature batch_mod->low_temp slow_addition->final_protocol dilution->final_protocol low_temp->final_protocol

Caption: Decision tree for selecting an exotherm control strategy.

Gaseous_Fluorinating_Agent_Workflow prep_ppe Don Appropriate PPE (Face shield, resistant gloves) prep_setup Work in Ventilated Gas Cabinet or Fume Hood passivate Passivate System with Dilute Fluorinating Agent prep_ppe->passivate prep_first_aid Ensure First Aid is Available (Calcium Gluconate Gel) setup_reaction Set up Reaction Under Inert Atmosphere introduce_gas Slowly Introduce Gaseous Reagent via Mass Flow Controller monitor Monitor Temperature and Pressure stop_gas Stop Gas Flow monitor->stop_gas purge Purge System with Inert Gas scrub Vent through Scrubber System quench Carefully Quench Reaction Mixture

Caption: Workflow for the safe handling of gaseous fluorinating agents.

Runaway_Reaction_Factors cluster_heat_generation Factors Increasing Heat Generation cluster_heat_removal Factors Decreasing Heat Removal runaway Runaway Reaction high_reactivity High Reagent Reactivity high_reactivity->runaway high_concentration High Reactant Concentration high_concentration->runaway fast_addition Fast Reagent Addition fast_addition->runaway poor_mixing Poor Mixing / Hot Spots poor_mixing->runaway low_sa_v Low Surface Area to Volume Ratio low_sa_v->runaway cooling_failure Cooling System Failure cooling_failure->runaway

Caption: Factors contributing to a runaway reaction.

References

Technical Support Center: Navigating Scale-Up Syntheses with 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical syntheses utilizing this versatile trifluoromethylated building block.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise when transitioning your synthesis from laboratory to pilot or production scale.

Issue Potential Causes Recommended Solutions
Low or Inconsistent Yields - Inefficient heat transfer at larger scales leading to side reactions. - Poor mixing and mass transfer, resulting in localized "hot spots" or concentration gradients. - Incomplete reaction due to insufficient reaction time or improper temperature control.- Optimize thermal management: Employ jacketed reactors with efficient heat transfer fluids. Consider continuous flow reactors for better temperature control. - Improve agitation: Use appropriate impeller designs and agitation speeds for the reactor geometry. - Monitor reaction progress: Utilize in-situ monitoring techniques like IR or Raman spectroscopy to ensure reaction completion.
Formation of Impurities and Byproducts - Thermal decomposition of starting materials or products at elevated temperatures. - Presence of moisture or other reactive impurities in starting materials or solvents. - Changes in reaction selectivity at different scales.- Conduct thermal hazard assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to understand the thermal stability of your reaction mixture.[1][2][3][4] - Ensure anhydrous conditions: Thoroughly dry all solvents and reagents before use. - Re-optimize reaction parameters: Small adjustments to temperature, pressure, or catalyst loading may be necessary at a larger scale.
Difficulties in Product Isolation and Purification - Co-elution of the product with structurally similar impurities during chromatography. - Formation of azeotropes during distillation. - Product oiling out or failing to crystallize.- Develop robust purification methods: Explore alternative purification techniques such as crystallization, fractional distillation, or preparative HPLC. - Utilize azeotropic distillation: If applicable, use a co-solvent to break azeotropes. - Optimize crystallization conditions: Screen various solvents and solvent mixtures, and control the cooling rate to promote crystal growth.
Safety Concerns During Scale-Up - Potential for thermal runaway reactions. - Handling of corrosive and potentially hazardous reagents. - Generation of toxic or flammable off-gases.- Perform a thorough Process Hazard Analysis (PHA): Identify potential hazards and implement appropriate control measures.[1][2] - Use appropriate Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of necessary safety gear. - Implement gas scrubbing systems: Neutralize any hazardous gases generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: The main challenges are typically associated with managing the reaction exotherm, ensuring efficient mixing, controlling impurity formation, and safely handling the material. The trifluoromethyl group can influence the reactivity and stability of the molecule, making careful process control essential.[5]

Q2: How can I assess the thermal stability of my reaction mixture before scaling up?

A2: It is crucial to perform thermal hazard testing. Techniques like Differential Scanning Calorimetry (DSC) can provide information on the onset of decomposition, while Accelerating Rate Calorimetry (ARC) can simulate a worst-case scenario of a runaway reaction by measuring the time and temperature profile under adiabatic conditions.[1][2][4]

Q3: What are some common byproducts in syntheses using this compound?

A3: While specific byproducts depend on the reaction, common impurities in reactions with fluorinated compounds can include products of elimination, over-reaction, or side reactions with residual water. Careful control of temperature and the use of anhydrous conditions can help minimize these.

Q4: Are there any specific safety precautions for handling this compound on a large scale?

A4: Yes. This compound is a corrosive solid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood. For larger quantities, consider enclosed systems to minimize exposure.

Q5: What are the key considerations for choosing a solvent for a scaled-up reaction?

A5: Beyond solubility and reactivity, consider the solvent's boiling point for effective heat management, its safety profile (toxicity, flammability), and the ease of its removal during workup and purification. Also, consider the environmental impact and cost at a larger scale.

Experimental Protocols

General Protocol for a Scaled-Up Reaction using this compound (Illustrative Example)

This is a generalized protocol and must be adapted and optimized for your specific reaction.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with the appropriate solvent and other reactants. If the reaction is exothermic, pre-cool the reactor to the desired starting temperature.

  • Controlled Addition: Slowly add a solution of this compound to the reactor at a controlled rate to maintain the desired internal temperature. Use a jacketed addition funnel or a dosing pump for precise control.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR, HPLC, or GC analysis of quenched aliquots).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous or organic work-up to remove unreacted starting materials and byproducts.

  • Product Isolation: Isolate the crude product by filtration, extraction, or distillation.

  • Purification: Purify the product using the optimized method (e.g., recrystallization or column chromatography).

Visualizations

Scale_Up_Workflow cluster_0 Lab Scale (mg to g) cluster_1 Process Safety & Hazard Assessment cluster_2 Pilot Plant (kg scale) cluster_3 Production Scale (tonne scale) lab_dev Reaction Development lab_opt Initial Optimization lab_dev->lab_opt lab_ana Analytical Method Dev. lab_opt->lab_ana thermal_haz Thermal Hazard Assessment (DSC/ARC) lab_ana->thermal_haz Safety Data pha Process Hazard Analysis (PHA) thermal_haz->pha pilot_scale Scale-Up Synthesis pha->pilot_scale Safety Protocols pilot_opt Process Optimization pilot_scale->pilot_opt pilot_pur Purification Development pilot_opt->pilot_pur prod_run Full-Scale Production pilot_pur->prod_run Validated Process qa_qc Quality Assurance/ Quality Control prod_run->qa_qc

Caption: A typical workflow for scaling up a chemical synthesis.

Troubleshooting_Tree start Low Yield at Scale? q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant byproducts? a1_yes->q2 sol1 Increase reaction time or adjust temperature. a1_no->sol1 end Consult Process Chemistry Team sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Review thermal data. Optimize temperature control. Ensure anhydrous conditions. a2_yes->sol2 q3 Is the product being lost during workup/purification? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Re-optimize extraction and purification protocols. Consider alternative methods. a3_yes->sol3 a3_no->end sol3->end

Caption: A decision tree for troubleshooting low yields in scale-up.

References

Technical Support Center: Improving Regioselectivity of Additions to 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-trifluorocrotonic acid and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal regioselectivity in your addition reactions. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the α,β-unsaturated system, making predictable and selective additions crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the possible addition products when reacting a nucleophile with this compound or its esters?

A1: Nucleophilic additions to this compound or its esters can theoretically yield two primary regioisomers: the β-addition product (also known as 1,4-conjugate or Michael addition) and the α-addition product. The β-addition is typically the thermodynamically favored and more commonly observed pathway due to the electronic influence of the trifluoromethyl group, which makes the β-carbon highly electrophilic.

Q2: Which type of nucleophiles favor the desired β-addition?

A2: "Soft" nucleophiles strongly favor β-addition (1,4-addition). These are typically less basic and more polarizable nucleophiles. Common examples that have been shown to add selectively to the β-position of trifluorocrotonates include:

  • Thiols (RSH)

  • Amines (RNH₂, R₂NH)

  • Malonates and other stabilized carbanions

  • Organocuprates (Gilman reagents)

Conversely, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the carbonyl carbon, leading to 1,2-addition.

Q3: How does the trifluoromethyl group influence the regioselectivity of the addition?

A3: The strongly electron-withdrawing trifluoromethyl (CF₃) group exerts a powerful inductive effect, which is transmitted through the double bond. This effect significantly increases the electrophilicity of the β-carbon, making it the primary site of attack for most nucleophiles. Theoretical studies suggest that the presence of strong electron-withdrawing groups at the β-position is a key factor in promoting conjugate addition.[1][2]

Q4: Can reaction conditions be modified to improve β-regioselectivity?

A4: Yes, reaction conditions play a critical role. To favor β-addition, consider the following:

  • Choice of Catalyst: Bifunctional organocatalysts, such as tertiary amine-thioureas, have been shown to be highly effective in promoting enantioselective β-addition of thiols.[3][4]

  • Solvent: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents are often used in these reactions.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable β-addition product.

  • Pressure: For sterically hindered substrates or less reactive nucleophiles, high pressure (8-10 kbar) has been demonstrated to significantly increase the rate and yield of β-addition reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile.2. Steric hindrance at the β-position.3. Inappropriate catalyst or reaction conditions.1. Use a stronger, yet still "soft," nucleophile.2. For challenging substrates, consider applying high pressure (8-10 kbar) to accelerate the reaction.3. Screen different catalysts (e.g., bifunctional organocatalysts) and solvents. Ensure the reaction temperature is appropriate for the specific nucleophile and substrate.
Mixture of α- and β-addition products (poor regioselectivity) 1. Use of a "hard" or borderline nucleophile.2. Reaction conditions favoring kinetic control (e.g., high temperature).3. Steric hindrance near the β-position may favor α-addition in some cases.1. Switch to a "softer" nucleophile (e.g., use an organocuprate instead of a Grignard reagent).2. Conduct the reaction at a lower temperature to favor the thermodynamic β-addition product.3. If sterics are an issue, explore different protecting groups or synthetic strategies.
Low yield of the desired β-adduct 1. Reversibility of the addition reaction.2. Side reactions or decomposition of starting materials/products.3. Inefficient catalyst turnover.1. Use an appropriate catalyst to drive the reaction to completion.2. Ensure anhydrous and inert reaction conditions to minimize side reactions. Optimize the reaction time to prevent product decomposition.3. Increase catalyst loading or screen for a more efficient catalyst.
Poor enantioselectivity in asymmetric additions 1. Ineffective chiral catalyst.2. Racemization of the product under the reaction conditions.3. Incorrect catalyst loading or temperature.1. Screen a variety of chiral catalysts. Bifunctional catalysts like tertiary amine-thioureas have shown high enantioselectivity.[3][4]2. Work up the reaction promptly upon completion and avoid harsh purification conditions.3. Optimize catalyst loading and reaction temperature, as these can significantly impact enantioselectivity.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Additions to Ethyl 4,4,4-Trifluorocrotonate
Nucleophile Catalyst/Conditions Major Product Yield (%) Reference
MethylamineEthanol, 0°C to 20°Cβ-amino ester~73%PrepChem
Various ThiolsBifunctional amine-thiourea (1 mol%), Toluene, RTβ-thioetherHigh[3][4]
MalonatesBifunctional tertiary amine-thioureas, High pressure (8-10 kbar)β-adductHigh-
OrganocupratesStandard conditionsβ-alkylated esterGenerally highGeneral knowledge
Grignard ReagentsStandard conditions1,2-addition product-General knowledge
Organolithium ReagentsStandard conditions1,2-addition product-General knowledge

Experimental Protocols

Protocol 1: Aza-Michael Addition of Methylamine to Ethyl 4,4,4-Trifluorocrotonate

Objective: To synthesize ethyl 3-(methylamino)-4,4,4-trifluorobutanoate via a β-addition reaction.

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Methylamine (gas)

  • Absolute ethanol

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • Cool 50 mL of absolute ethanol to 0°C in an ice bath.

  • Bubble gaseous methylamine through the cold ethanol until 8.5 g (0.27 mol) has dissolved.

  • In a separate flask, dissolve 25.0 g (0.15 mol) of ethyl 4,4,4-trifluorocrotonate in a minimal amount of ethanol.

  • Add the ethyl 4,4,4-trifluorocrotonate solution to the methylamine solution at 0°C with stirring.

  • Remove the ice bath and allow the reaction mixture to stir overnight at room temperature (20°C).

  • Remove the ethanol solvent under reduced pressure.

  • Distill the residue under vacuum (12 mm Hg) to yield the pure product, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate (boiling point: 62-64°C).

Protocol 2: Organocatalytic Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluorocrotonate

Objective: To synthesize chiral β-thioethers with high enantioselectivity.[3][4]

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Desired thiol (e.g., thiophenol)

  • Bifunctional amine-thiourea catalyst (e.g., Takemoto catalyst) (1 mol%)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in anhydrous toluene under an inert atmosphere, add the thiol (1.2 eq).

  • Add the bifunctional amine-thiourea catalyst (1 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-thioether.

Visualizations

Regioselectivity_Factors cluster_input Inputs cluster_decision Controlling Factors cluster_output Potential Products This compound Derivative This compound Derivative Nucleophile_Type Nucleophile Type (Hard vs. Soft) This compound Derivative->Nucleophile_Type Reaction_Conditions Reaction Conditions (Kinetic vs. Thermodynamic) This compound Derivative->Reaction_Conditions Nucleophile Nucleophile Nucleophile->Nucleophile_Type Beta_Addition β-Addition Product (1,4-Conjugate Addition) Nucleophile_Type->Beta_Addition Soft Nucleophile (e.g., Thiols, Amines) Direct_Addition 1,2-Addition Product (Attack at Carbonyl) Nucleophile_Type->Direct_Addition Hard Nucleophile (e.g., Grignard) Reaction_Conditions->Beta_Addition Thermodynamic Control (Low Temperature) Alpha_Addition α-Addition Product Reaction_Conditions->Alpha_Addition Kinetic Control (Potentially)

Caption: Factors influencing the regioselectivity of additions.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Nucleophile, Solvent, Catalyst) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time, Atmosphere) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Distillation) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Technical Support Center: Catalyst Selection and Optimization for 4,4,4-Trifluorocrotonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the hydrogenation of this compound and its derivatives?

A1: The asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including fluorinated substrates like this compound, is typically carried out using transition metal catalysts. The most effective catalysts are often based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexed with chiral ligands.[1] For substrates with a coordinating carboxylic acid group, Rhodium and Ruthenium catalysts are widely used.[1] For olefins with weaker coordinating groups, Iridium complexes have shown high efficacy.[1]

Q2: How does the trifluoromethyl group affect the hydrogenation reaction?

A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the electronic properties of the C=C double bond, making it more electron-deficient. This can affect the interaction with the metal catalyst. In some cases, substrates with trifluoromethyl groups may hydrogenate more sluggishly compared to their non-fluorinated analogs.[1] However, the presence of the CF3 group is crucial for enhancing the biological activity of the final product.

Q3: What is the importance of chiral ligands in the asymmetric hydrogenation of this compound?

A3: Chiral ligands are essential for achieving high enantioselectivity in the synthesis of chiral molecules. These ligands create a chiral environment around the metal center of the catalyst, which directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. Commonly used chiral diphosphine ligands include BINAP and its derivatives for Ruthenium and Rhodium catalysts, and N,P-ligands like phosphine-oxazoline (PHOX) ligands for Iridium catalysts.[1][2]

Q4: What are typical reaction conditions for the asymmetric hydrogenation of α,β-unsaturated acids like this compound?

A4: Typical reaction conditions involve dissolving the substrate and a catalytic amount of the chiral metal complex in a suitable solvent, often an alcohol like methanol or ethanol, or a chlorinated solvent like dichloromethane. The reaction is then carried out under a hydrogen atmosphere, with pressures ranging from atmospheric pressure (balloon) to high pressure (up to 50 bar or more) in an autoclave.[3] Reaction temperatures can range from room temperature to elevated temperatures, depending on the catalyst's activity and stability.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: The chosen catalyst may not be active for this specific substrate under the initial conditions.- Screen Different Metals: Test catalysts based on Rhodium, Ruthenium, and Iridium.[1]- Vary the Ligand: The electronic and steric properties of the chiral ligand are critical. Experiment with a library of ligands.- Increase Catalyst Loading: While not ideal for catalysis, a higher loading can help to drive the reaction to completion in initial trials.
Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent.- Test a Range of Solvents: Evaluate different solvents like methanol, ethanol, dichloromethane, or toluene.- Increase Temperature: Gently warming the reaction mixture can improve solubility and reaction rates.
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.- Purify Substrate: Ensure the this compound is of high purity.- Use Anhydrous, Degassed Solvents: Remove water and oxygen from the solvent.- Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas.
Low Enantioselectivity (ee) Suboptimal Catalyst-Ligand Combination: The chiral ligand may not be providing effective stereocontrol.- Screen a Variety of Chiral Ligands: Test ligands with different chiral backbones and electronic properties (e.g., BINAP, Josiphos, PHOX derivatives).[2]- Optimize Solvent: The polarity of the solvent can influence the transition state and thus the enantioselectivity.
Incorrect Temperature: Enantioselectivity is often temperature-dependent.- Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve enantiomeric excess.
Acid-Base Interactions: For carboxylic acid substrates, interactions with basic ligands or impurities can affect selectivity.- Consider Additives: In some systems, the addition of a small amount of a specific acid or base can influence the reaction's stereochemical outcome.[4]
Formation of Side Products Protodemetallation: This is a common side reaction in cross-coupling and hydrogenation reactions where a proton replaces the metal, leading to a non-fluorinated byproduct.[5]- Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize this side reaction.[5]- Control pH: Ensure the reaction medium is not overly acidic.
Decarboxylation: At higher temperatures, the carboxylic acid group may be lost.- Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.
Over-reduction: If other functional groups are present, they may also be reduced.- Select a More Chemoselective Catalyst: Screen catalysts known for their selectivity towards C=C bond hydrogenation.

Catalyst Performance Data

The following table summarizes typical performance data for the asymmetric hydrogenation of analogous trifluoromethyl-containing substrates, which can serve as a starting point for catalyst selection for this compound.

Substrate TypeCatalyst System (Metal/Ligand)SolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
β-Trifluoromethylated NitroalkeneChiral Calcium PhosphateTolueneTransfer (Hantzsch Ester)309799
(Z)-2-Fluoro-2-alkenoic acidRu₂Cl₄(binap)₂(NEt₃)Methanol10050Highup to 90
Tetrasubstituted β-FluoroenamideRu/JosiphosMethanol2060High98
(E)-ethyl 4,4-difluoro-3-phenylbut-2-enoateIridium/Azabicyclo-oxazoline-phosphineCH₂Cl₂10RT9521

Note: This data is compiled from analogous reactions and should be used as a guideline. Optimization for this compound is necessary.[1][2][6]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation Screening:

  • Catalyst Preparation: In a glovebox, the chiral ligand (e.g., 2.2 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 2.0 mol%) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: To a vial equipped with a stir bar, add the this compound (1.0 eq).

  • Catalyst Addition: The prepared catalyst solution is then transferred to the reaction vial.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20-50 bar).

  • Reaction Monitoring: The reaction is stirred at the desired temperature for a set period (e.g., 12-24 hours). The conversion can be monitored by taking aliquots and analyzing them by GC or ¹H NMR.

  • Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Purification ligand Chiral Ligand catalyst Active Catalyst Solution ligand->catalyst precursor Metal Precursor precursor->catalyst reaction Stir at Temp/Pressure catalyst->reaction substrate This compound substrate->reaction autoclave Pressurize Autoclave with H₂ autoclave->reaction workup Work-up & Purification reaction->workup analysis Determine Yield & ee% workup->analysis

Caption: A typical experimental workflow for the asymmetric hydrogenation of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purity Reagent Purity start Low Yield or Enantioselectivity? change_metal Screen Different Metals (Rh, Ru, Ir) start->change_metal change_ligand Screen Chiral Ligands start->change_ligand change_solvent Optimize Solvent start->change_solvent change_temp Vary Temperature start->change_temp change_pressure Adjust H₂ Pressure start->change_pressure purify_substrate Purify Substrate start->purify_substrate use_pure_solvent Use Anhydrous/Degassed Solvent start->use_pure_solvent

Caption: A troubleshooting decision tree for optimizing reactions of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4,4,4-Trifluorocrotonic Acid and Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,4,4-Trifluorocrotonic acid and its non-fluorinated analog, crotonic acid. The introduction of a trifluoromethyl (CF3) group imparts significant changes to the electronic properties of the molecule, leading to distinct differences in its behavior in key organic reactions. This comparison is supported by experimental data and established principles of organic chemistry.

Data Summary: Physicochemical Properties

The most direct evidence of the electronic influence of the trifluoromethyl group is its effect on the acidity of the carboxylic acid moiety.

CompoundStructurepKa
Crotonic AcidCH₃CH=CHCOOH~4.7
This compoundCF₃CH=CHCOOH3.15[1]

The lower pKa of this compound indicates it is a significantly stronger acid than crotonic acid. This is attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the carboxylate anion.

Reactivity in Michael Additions (Conjugate Additions)

The α,β-unsaturated carbonyl system in both molecules makes them susceptible to Michael additions, a class of conjugate additions crucial for forming carbon-carbon and carbon-heteroatom bonds.

This compound: The potent electron-withdrawing nature of the trifluoromethyl group renders the β-carbon of the double bond highly electrophilic. This heightened electrophilicity makes this compound and its esters excellent Michael acceptors, readily reacting with a variety of nucleophiles. Experimental evidence shows that substitution of the β-carbon with a trifluoromethyl group increases the reactivity towards thiols in hetero-Michael addition reactions compared to unsubstituted analogs.

Crotonic Acid: While crotonic acid also undergoes Michael additions, the electron-donating character of the methyl group (relative to the trifluoromethyl group) makes its double bond less electrophilic. Consequently, it is generally less reactive in conjugate additions compared to its trifluorinated counterpart.

G cluster_0 Comparative Michael Addition Reactivity TFCA This compound TFCA_Product Michael Adduct TFCA->TFCA_Product More Reactive (Faster Rate) CA Crotonic Acid CA_Product Michael Adduct CA->CA_Product Less Reactive (Slower Rate) Nucleophile Nucleophile (e.g., R₂NH, RSH) Nucleophile->TFCA Attacks highly electrophilic β-carbon Nucleophile->CA Attacks less electrophilic β-carbon

Caption: Comparative reactivity in Michael additions.

Reactivity in Electrophilic Additions

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich π-system of the double bond.

This compound: The strong electron-withdrawing effect of the trifluoromethyl group deactivates the double bond towards electrophilic attack. The reduced electron density of the π-system makes it a poorer nucleophile, thus slowing down the rate of electrophilic addition.

Crotonic Acid: The methyl group in crotonic acid is weakly electron-donating, which increases the electron density of the double bond compared to the trifluorinated analog. This makes the double bond in crotonic acid more nucleophilic and, therefore, more reactive towards electrophiles.

G cluster_1 Comparative Electrophilic Addition Reactivity TFCA This compound TFCA_Product Addition Product TFCA->TFCA_Product Less Reactive (Slower Rate) CA Crotonic Acid CA_Product Addition Product CA->CA_Product More Reactive (Faster Rate) Electrophile Electrophile (e.g., HBr, Br₂) Electrophile->TFCA Attacks electron-deficient double bond Electrophile->CA Attacks electron-rich double bond

Caption: Comparative reactivity in electrophilic additions.

Experimental Protocols

The following are generalized experimental protocols for Michael and electrophilic addition reactions. Specific conditions may need to be optimized for the particular substrates and reagents used.

General Protocol for a Michael Addition (Thiol Addition)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α,β-unsaturated acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or dichloromethane).

  • Addition of Nucleophile: Add the thiol nucleophile (1.1-1.5 eq) to the solution.

  • Catalyst Addition: If required, add a catalytic amount of a base (e.g., triethylamine, DBU, or potassium carbonate) to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for an Electrophilic Addition (Hydrobromination)
  • Reaction Setup: Dissolve the α,β-unsaturated acid (1.0 eq) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask.

  • Addition of Electrophile: Slowly add a solution of hydrogen bromide (e.g., HBr in acetic acid or gaseous HBr) to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

G cluster_2 Generalized Experimental Workflow start Reaction Setup (Substrate + Solvent) add_reagent Addition of Reagent (Nucleophile/Electrophile + Catalyst) start->add_reagent reaction Reaction Monitoring (TLC, GC, etc.) add_reagent->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Chromatography, etc.) workup->purification product Final Product purification->product

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Crotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated crotonic acid derivatives, focusing on their potential as therapeutic agents. While direct comparative studies on identical crotonic acid backbones are limited, this document synthesizes available data from structurally related compounds to offer insights into the differential effects of fluorination.

Executive Summary

Crotonic acid, a simple α,β-unsaturated carboxylic acid, and its derivatives serve as scaffolds for various biologically active compounds. Fluorination of these derivatives can significantly modulate their efficacy in several key areas:

  • Enzyme Inhibition: Fluorinated short-chain fatty acids, structurally analogous to crotonic acid, have shown potential as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. The high electronegativity of fluorine can enhance binding affinity to enzyme active sites.

  • Cytotoxicity: As with many classes of organic molecules, fluorination can influence the cytotoxic potential of crotonic acid derivatives against cancer cell lines. This is often attributed to altered cellular uptake, metabolic stability, and interaction with molecular targets.

  • Antimicrobial Effects: The antimicrobial properties of organic acids can be modified by the introduction of fluorine. While fluoride itself has known antimicrobial effects, its covalent incorporation into organic molecules can lead to compounds with distinct mechanisms of action.

This guide will delve into the quantitative data, experimental methodologies, and relevant signaling pathways associated with these biological activities.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from studies on crotonic acid derivatives and structurally similar compounds to illustrate the potential impact of fluorination.

Table 1: Comparative Enzyme Inhibition (Histone Deacetylases - HDACs)

Compound ClassSpecific Compound ExampleTargetIC50Reference
Non-Fluorinated Short-Chain Fatty Acid ButyrateHDACs (in nuclear extracts from HT-29 cells)0.09 mM[1]
Fluorinated Amino Acid Esters Unnatural amino acids with monofluoroalkyl side chainsHDACsPotent and selective inhibition reported[2]

Table 2: Comparative Cytotoxicity Data

Compound ClassSpecific Compound ExampleCell LineAssay TypeEndpointValue (µM)
Non-Fluorinated α,β-Unsaturated Carbonyl Compound β-nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast Cancer)Not SpecifiedIC500.81 ± 0.04 µg/mL
Fluorinated Taxoid 3'-DifluorovinyltaxoidDrug-Resistant Cancer Cell LinesNot SpecifiedIC50Up to 1000-fold more potent than paclitaxel
Platinum (IV) derivative with Crotonic Acid Ligand Pt-3A549/DDP (Cisplatin-resistant lung cancer)Not SpecifiedIC50Lower than derivatives with other carboxylic acid ligands

Note: The data presented are for structurally related compounds to infer potential trends. The cytotoxicity of specific fluorinated crotonic acid derivatives needs to be experimentally determined.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated crotonic acid derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no visible growth is the MIC.

Protocol (Broth Microdilution Method):

  • Preparation of Test Compounds: Prepare a stock solution of each test compound (fluorinated and non-fluorinated derivatives) and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no growth) is observed.

Enzyme Inhibition: Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

Principle: An acetylated fluorogenic substrate is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in an HDAC assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and a diluted recombinant HDAC enzyme. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution (containing a stop solution like Trichostatin A) to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[2]

Signaling Pathway Modulation

The biological effects of crotonic acid derivatives are mediated through their interaction with various cellular signaling pathways. The α,β-unsaturated carbonyl moiety present in these compounds makes them potential Michael acceptors, allowing for covalent interactions with cellular nucleophiles, including cysteine residues in proteins.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[4] α,β-Unsaturated carbonyl compounds have been shown to modulate this pathway.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor α,β-Unsaturated Carbonyl Compound (e.g., Crotonic Acid Derivative) Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by crotonic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Saturated and unsaturated fatty acids have been shown to modulate MAPK signaling.[9][10]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Modulator Fatty Acid Derivative (e.g., Crotonic Acid Derivative) Modulator->Raf modulates Modulator->MEK modulates

Caption: MAPK signaling pathway and potential modulation by crotonic acid derivatives.

Conclusion

The strategic incorporation of fluorine into crotonic acid derivatives presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. While direct comparative data remains an area for future research, the available evidence from structurally related compounds suggests that fluorination can significantly impact enzyme inhibition, cytotoxicity, and antimicrobial effects. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to systematically investigate and compare the performance of fluorinated and non-fluorinated crotonic acid derivatives, ultimately contributing to the discovery of more potent and selective drugs.

References

Harnessing the Trifluoromethyl Group: A Comparative Guide to 4,4,4-Trifluorocrotonic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. The incorporation of fluorine-containing moieties has become a powerful and widely adopted strategy. Among the versatile building blocks available to medicinal chemists, 4,4,4-Trifluorocrotonic acid stands out due to the unique and advantageous properties conferred by its trifluoromethyl (CF₃) group. This guide provides an objective comparison of the advantages of using this and other trifluoromethyl-containing structures against non-fluorinated and alternative analogs, supported by experimental data and detailed methodologies.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a key bioisostere, often used to replace methyl (CH₃) groups, hydrogen atoms, or even nitro groups in drug candidates.[1][2] Its profound influence stems from a combination of unique physicochemical properties that can dramatically enhance a molecule's drug-like characteristics.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (485.3 kJ/mol vs. 414.2 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] By strategically placing a CF₃ group at a known site of oxidative metabolism, this metabolic pathway can be effectively blocked.[1] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] The low polarizability and high inertness of the C-F linkages contribute to this stability.[4]

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to permeate cellular membranes.[3][5] This property is crucial for influencing drug-receptor interactions and improving overall pharmacokinetic behavior, including oral bioavailability and blood-brain barrier permeability.[3]

  • Binding Affinity and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity (pKa) of nearby functional groups.[4] For instance, placing a CF₃ group on the para-position of a phenolic ring can lower the pKa of a cyclic carbamate, strengthening a key hydrogen bonding interaction with a target protein and thereby improving drug potency.[4] In some cases, CF₃-bearing compounds have been shown to be more potent than their non-fluorinated or nitro-group-containing equivalents.[2][6]

  • Bioisosterism: The trifluoromethyl group can serve as a bioisosteric replacement for various functional groups. Its steric similarity to a chlorine atom allows for its substitution to improve properties.[3] It has also been successfully used to replace aliphatic nitro groups, which are often considered metabolically undesirable or "non-drug-like," leading to compounds with improved potency and metabolic stability.[2][6][7][8]

The logical flow from the fundamental properties of the trifluoromethyl group to its advantageous effects in drug design is illustrated below.

G cluster_0 Fundamental Properties of CF3 Group cluster_1 Physicochemical Effects cluster_2 Improved Drug-like Properties prop1 High C-F Bond Energy effect1 Resistance to Enzymatic Cleavage prop1->effect1 prop2 Strong Electron-Withdrawing Nature effect2 Modulation of pKa prop2->effect2 effect4 Altered Molecular Conformation prop2->effect4 prop3 Increased Lipophilicity effect3 Enhanced Membrane Permeability prop3->effect3 adv1 Increased Metabolic Stability effect1->adv1 adv2 Enhanced Binding Affinity & Potency effect2->adv2 adv3 Improved Bioavailability effect3->adv3 adv4 Longer Half-Life (t½) adv1->adv4

Caption: Logical progression from CF3 properties to drug design advantages.

Comparative Performance Data

The theoretical advantages of incorporating a trifluoromethyl group are consistently validated by experimental data. The following tables summarize the comparative performance of trifluoromethylated compounds versus their non-fluorinated or alternative analogs in key preclinical assays.

Table 1: Metabolic Stability Comparison of N-CF₃ vs. N-CH₃ Analogs

This table summarizes data from an in vitro study using human liver microsomes (HLM) to compare the metabolic stability of compounds where a methyl group on a nitrogen atom (N-CH₃) was replaced with a trifluoromethyl group (N-CF₃).

Compound PairModificationHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Pair 1 N-CH₃15115
N-CF₃ >240 <4.3
Pair 2 N-CH₃2569
N-CF₃ 180 5.8
Pair 3 N-CH₃<10>173
N-CF₃ 125 8.3
Data adapted from a study by Schiesser et al. (2020) as presented in BenchChem guides.[9]

The data clearly demonstrates that the N-CF₃ substitution dramatically increases metabolic stability, as shown by significantly longer half-lives and lower intrinsic clearance values.[9]

Table 2: Comparison of CF₃ vs. NO₂ Bioisosteres in CB1 Receptor Modulators

This table compares key parameters of cannabinoid receptor 1 (CB1) allosteric modulators where an aliphatic nitro group (NO₂) was replaced by a trifluoromethyl group (CF₃).

Compound AnalogPotency (EC₅₀, nM)Metabolic Stability (t½ in mouse microsomes, min)
NO₂ Analog (ZCZ011) 18018
CF₃ Analog (Compound 1) 44 35
Data adapted from Tseng, C-C., et al. (2019).[2][6][7]

The results show that the CF₃-bearing compound is not only more potent (lower EC₅₀) but also exhibits nearly double the metabolic stability in mouse liver microsomes compared to its nitro-group counterpart.[2][6]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro assay used to assess metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily the Cytochrome P450 superfamily.[1]

2. Materials and Reagents:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Positive control compound (e.g., a rapidly metabolized drug like Verapamil)

  • Liver microsomes (e.g., Human, Rat, or Mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer and the liver microsome suspension.

  • Pre-incubation: Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes to bring the mixture to temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before the reaction begins.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[1]

  • Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[10]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

The general workflow for this comparative evaluation is visualized below.

G start Prepare Test Compounds (CF3 vs. Non-CF3 Analogs) reagents Combine Microsomes, Buffer, and Compound start->reagents pre_incubate Pre-incubate at 37°C reagents->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling stop Terminate Reaction with Cold Acetonitrile sampling->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Calculate t½ and CLint analyze->data compare Compare Metabolic Stability data->compare

Caption: Workflow for comparative in vitro metabolic stability analysis.

Application in Signaling Pathways: A Conceptual Example

The improved properties derived from trifluoromethyl groups are critical for developing potent and selective inhibitors of cellular signaling pathways implicated in disease. For example, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and its components are major drug targets.[4] A hypothetical inhibitor designed using this compound or a similar scaffold could exhibit enhanced properties, such as improved cell permeability and metabolic stability, allowing for more sustained target engagement.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor CF3-Containing Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by a CF3-containing drug.

Conclusion

The use of this compound and other trifluoromethyl-containing building blocks is a validated and highly effective strategy in modern drug design. The unique physicochemical properties of the CF₃ group—namely its strong electron-withdrawing character, the high energy of the C-F bond, and its lipophilicity—translate directly into tangible benefits for drug candidates.[1][3] These benefits include markedly enhanced metabolic stability, which leads to longer half-lives and potentially reduced dosing frequency, as well as modulated lipophilicity and pKa for improved membrane permeability and target binding affinity.[1][5] As demonstrated by comparative experimental data, the replacement of metabolically labile groups like methyl or problematic moieties like nitro groups with a trifluoromethyl group consistently yields compounds with superior pharmacokinetic profiles and potency.[2][9] For researchers and drug development professionals, the strategic incorporation of this "magic" moiety remains an indispensable tool for creating safer, more effective, and more successful therapeutics.

References

A Comparative Analysis of Trifluoromethyl-Containing Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides a comparative analysis of key trifluoromethylating reagents and illustrates the impact of trifluoromethyl-containing building blocks through a case study of the selective COX-2 inhibitor, Celecoxib.

Part 1: Comparative Analysis of Electrophilic Trifluoromethylating Reagents

The direct introduction of a CF3 group is often accomplished using specialized reagents. Among the most prominent are electrophilic reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Togni's reagents (hypervalent iodine-based) and Umemoto's reagents (sulfonium salt-based) are two of the most widely used classes. Their performance, however, can vary significantly depending on the substrate and reaction conditions.

Data Presentation: Reagent Performance Comparison

The following table summarizes key performance indicators and characteristics of representative Togni and Umemoto reagents.

FeatureTogni Reagent IUmemoto Reagent II
Chemical Name 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
Reactivity Profile Highly reactive; can participate in both electrophilic and radical pathways.[1]Thermally stable and highly effective for a broad range of nucleophiles.
Substrate Scope Effective for trifluoromethylation of heteroatom and carbon-centered nucleophiles, including thiols, alcohols, and phosphines.Particularly effective for the trifluoromethylation of β-ketoesters and silyl enol ethers.[2]
Typical Reaction Yields Good to excellent, but can be substrate-dependent.Generally provides good to excellent yields, often higher than Togni reagents for specific substrates like β-ketoesters.
Key Advantages Commercially available with broad functional group tolerance.[1]High thermal stability and reactivity.
Limitations Can be less effective for certain carbon-centered nucleophiles compared to Umemoto's reagents.Can be more expensive than some other trifluoromethylating sources.
Part 2: Case Study: The Impact of a Trifluoromethylated Building Block in Celecoxib

To illustrate the impact of incorporating a trifluoromethyl group on the final properties of a drug molecule, we will compare Celecoxib with its close structural analogue, SC-558, where the CF3 group is replaced by a methyl (CH3) group. Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[3] The trifluoromethyl group on the pyrazole ring is crucial for its activity and pharmacokinetic properties.

Data Presentation: Physicochemical Property Comparison

The introduction of the highly electronegative trifluoromethyl group significantly alters the lipophilicity (logP) and acidity (pKa) of the molecule.

PropertyCelecoxib (with -CF3)SC-558 (with -CH3)Impact of Trifluoromethylation
Molecular Weight ( g/mol ) 381.37329.39Increases molecular weight.
logP (Octanol-Water) 3.5[4]3.1 (Calculated)Increases lipophilicity, which can enhance membrane permeability and absorption.
pKa (Sulfonamide N-H) 11.1[5]11.8 (Calculated)Increases acidity (lowers pKa) due to the strong electron-withdrawing effect of the CF3 group.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Logical Relationship: Benefits of Trifluoromethylation in Drug Design

Trifluoromethylation_Benefits cluster_properties Physicochemical Property Changes cluster_outcomes Improved Pharmacological Profile Start Incorporate -CF3 Group Lipophilicity Increased Lipophilicity (Higher logP) Start->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Start->Metabolic_Stability Binding_Affinity Altered Binding Affinity Start->Binding_Affinity Absorption Improved Absorption & Membrane Permeability Lipophilicity->Absorption HalfLife Longer Half-Life Metabolic_Stability->HalfLife Efficacy Increased Efficacy & Selectivity Binding_Affinity->Efficacy

Caption: Impact of trifluoromethylation on drug properties and pharmacological outcomes.

Experimental Workflow: Synthesis of Celecoxib

Celecoxib_Synthesis_Workflow Start Start Materials Reagents 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione + 4-Sulfamoylphenylhydrazine HCl Start->Reagents Step1 Dissolve in Ethanol Reagents->Step1 Step2 Add Hydrazine & Reflux Step1->Step2 Step3 Cool & Precipitate Step2->Step3 Step4 Filter & Wash Step3->Step4 Step5 Recrystallize (e.g., Ethyl Acetate/Heptane) Step4->Step5 End Pure Celecoxib Step5->End

Caption: A generalized workflow for the synthesis of Celecoxib via condensation.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethylated Heterocycle (Celecoxib)

This protocol describes a common method for synthesizing Celecoxib.

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via condensation.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethyl acetate, heptane)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in absolute ethanol.

  • Add 1.05 equivalents of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the product.

  • Collect the crude product by vacuum filtration, washing the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

  • Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Comparative Kinetic Analysis of Trifluoromethylating Reagents

This protocol provides a method for comparing the reactivity of different electrophilic trifluoromethylating reagents.

Objective: To determine the second-order rate constant (k2) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile using a stopped-flow spectrophotometer.

Materials:

  • Electrophilic trifluoromethylating reagents (e.g., Togni Reagent I, Umemoto Reagent II)

  • A colored reference nucleophile (e.g., a stabilized carbanion with a strong visible absorbance)

  • Anhydrous, inert solvent (e.g., acetonitrile or DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the reference nucleophile of a known concentration in the anhydrous solvent.

  • Prepare a stock solution of the first trifluoromethylating reagent. The concentration should be at least 10 times that of the nucleophile to ensure pseudo-first-order conditions.

  • Equilibrate both solutions to a constant temperature (e.g., 20 °C).

  • Load the two solutions into the separate syringes of the stopped-flow apparatus.

  • Initiate the reaction by rapidly mixing the two solutions and immediately begin monitoring the disappearance of the colored nucleophile by measuring the change in absorbance at its λmax over time.

  • Fit the absorbance vs. time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).

  • Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.

  • Repeat steps 2-7 for each trifluoromethylating reagent to be compared, ensuring identical conditions for a valid comparison.

Protocol 3: Determination of Octanol-Water Partition Coefficient (logP)

This protocol outlines the shake-flask method for determining the lipophilicity of a compound.

Objective: To experimentally determine the logP value of a trifluoromethyl-containing compound.

Materials:

  • Compound of interest (e.g., Celecoxib)

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol by shaking it with PBS (pH 7.4) and allowing the layers to separate. Similarly, pre-saturate the PBS by shaking it with n-octanol. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound of interest in the pre-saturated PBS.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the compound's PBS solution (e.g., a 1:1 volume ratio).

  • Equilibration: Cap the tube and shake vigorously for 1 hour to ensure the compound fully partitions between the two phases and reaches equilibrium.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a pre-calibrated HPLC-UV or LC-MS method.

  • Calculation: Calculate the partition coefficient (P) as P = [organic] / [aqueous]. The logP is the base-10 logarithm of this value: logP = log10(P).

References

A Comparative Guide to Analytical Methods for 4,4,4-Trifluorocrotonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4,4,4-Trifluorocrotonic acid, a key fluorinated organic molecule, is critical in various stages of drug development and scientific research. This guide provides an objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust and reliable quantification of this compound. The information presented is based on established methodologies for analogous short-chain fatty acids and fluorinated carboxylic acids, providing a solid foundation for method development and validation.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and GC-MS methods, derived from literature on similar analytes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.
Detection UV, PDA, or Mass Spectrometry (MS)[1]Mass Spectrometry (MS)
Derivatization Often not required for UV detection, but can be used with fluorescent tags to enhance sensitivity.[2][3][4]Generally required to increase volatility and thermal stability.[5][6][7][8]
**Linearity (R²) **Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to ng/mL range[5][6]
Limit of Quantification (LOQ) ng/mL to low µg/mL rangepg/mL to ng/mL range
Precision (%RSD) Typically < 15%Typically < 15%
Accuracy (%Recovery) 85-115%80-120%[5][6][9]
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.
Selectivity Good, can be enhanced with MS detection.Excellent, especially with MS detection providing structural information.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile:water mixture).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of 210 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices. Derivatization is a critical step to enhance the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine) to the dried extract.

  • Heat the mixture at 60-80 °C for 30-60 minutes to complete the derivatization reaction.

  • After cooling, the derivatized sample is ready for injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Calibration:

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.

Visualizing the Validation Workflow

A crucial aspect of analytical chemistry is the validation of the chosen method to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation Assessment method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness stability Stability documentation Documentation & Reporting stability->documentation end End: Validated Method Ready for Routine Use documentation->end

Analytical Method Validation Workflow.

This comprehensive guide provides a starting point for researchers to select and develop a suitable analytical method for the quantification of this compound. The final choice will be dictated by the specific requirements of the study, and thorough method validation is paramount to ensure data of the highest quality.

References

Assessing the Metabolic Stability of Compounds Incorporating 4,4,4-Trifluorocrotonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and the need for more frequent or higher doses, which can, in turn, increase the risk of adverse effects. A widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule. The use of building blocks like 4,4,4-Trifluorocrotonic acid offers a straightforward method to incorporate a trifluoromethyl (CF3) group, which is known to significantly improve the pharmacokinetic profile of drug candidates.

The trifluoromethyl group is a strong electron-withdrawing group that can alter the electronic properties of a molecule, and its presence can shield adjacent C-H bonds from enzymatic attack by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. This steric hindrance at a potential site of metabolism can block or slow down the metabolic process, thereby increasing the compound's half-life and overall exposure in the body.

This guide provides a comparative overview of the expected metabolic stability of compounds synthesized with this compound versus their non-fluorinated analogs. It also includes a detailed experimental protocol for assessing metabolic stability in vitro and visual representations of the experimental workflow and relevant metabolic pathways.

Comparative Metabolic Stability Data: A Hypothetical Case Study
ParameterCompound A (Non-fluorinated)Compound A-CF3 (Trifluoromethylated)Expected Improvement
Half-life (t½) (min) 1590A significant increase in the half-life is expected for the trifluoromethylated compound, indicating a slower rate of metabolism.
Intrinsic Clearance (Clint) (µL/min/mg protein) 15025A lower intrinsic clearance value for Compound A-CF3 suggests that it is metabolized less efficiently by liver enzymes, which is a desirable characteristic for a drug candidate.[1][2]
Percentage of Compound Remaining after 60 min 10%65%The higher percentage of the parent compound remaining after incubation demonstrates the enhanced stability of the trifluoromethylated analog in the presence of metabolic enzymes.

Note: The data presented in this table is hypothetical and serves to illustrate the generally observed trend of increased metabolic stability upon the introduction of a trifluoromethyl group.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes to determine the intrinsic clearance of a test compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound and a positive control with known metabolic stability (e.g., Verapamil, Testosterone).

  • Pooled human liver microsomes (HLMs).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well incubation plates.

  • Incubator shaker set at 37°C.

  • LC-MS/MS system for analysis.

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding human liver microsomes to the 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Add the test compound to the incubation mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[3][4][5]

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution add_compound Add Test Compound to Microsome Mixture prep_compound->add_compound prep_microsomes Prepare Microsome Incubation Mixture prep_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate t½ plot_data->calc_thalf calc_clint Calculate Clint plot_data->calc_clint G cluster_non_fluorinated Metabolism of Non-fluorinated Compound cluster_fluorinated Metabolism of Trifluoromethylated Compound Compound_A Compound A (with -CH3 group) CYP450_A CYP450 Enzyme Compound_A->CYP450_A Metabolic Site Metabolite_A Hydroxylated Metabolite (-CH2OH group) CYP450_A->Metabolite_A Oxidation Compound_A_CF3 Compound A-CF3 (with -CF3 group) CYP450_CF3 CYP450 Enzyme Compound_A_CF3->CYP450_CF3 Metabolic Site Blocked Metabolism Blocked CYP450_CF3->Blocked No Reaction

References

head-to-head comparison of different fluorinated acrylates in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Properties

The incorporation of fluorine into acrylate polymers imparts a unique and highly desirable set of properties, including low surface energy, high thermal stability, chemical resistance, and hydrophobicity. These characteristics make fluorinated polyacrylates indispensable in a wide range of applications, from advanced coatings and biomedical devices to materials for microelectronics. However, the choice of fluorinated acrylate monomer can significantly impact polymerization kinetics and the final properties of the polymer. This guide provides a head-to-head comparison of different fluorinated acrylates in polymerization, supported by experimental data to aid in monomer selection for specific research and development needs.

I. Overview of Fluorinated Acrylates in Polymerization

Fluorinated acrylates are typically categorized based on the structure of their fluorinated side chains. The length and branching of the fluoroalkyl group, as well as the presence of other functional groups, influence monomer reactivity and the ultimate polymer characteristics. Common examples include short-chain fluoroalkyl acrylates like 2,2,2-trifluoroethyl acrylate (TFEA) and longer-chain variants such as those with perfluorooctyl side chains.

Polymerization of these monomers can be achieved through various techniques, including conventional free-radical polymerization (FRP), as well as controlled/living radical polymerization (CLRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.[1][2] CLRP techniques offer precise control over molecular weight, architecture, and dispersity, which is crucial for creating well-defined polymers for advanced applications.[1][3]

II. Comparative Polymerization Kinetics and Properties

The polymerization behavior of fluorinated acrylates can differ significantly from their non-fluorinated counterparts and between different fluorinated monomers. These differences are often attributed to the electron-withdrawing nature of the fluorine atoms and the steric hindrance of the bulky fluoroalkyl side chains.

A. Influence of Fluoroalkyl Chain Length

The length of the perfluoroalkyl side chain is a critical factor influencing polymer properties. Longer side chains generally lead to lower surface energies and enhanced hydrophobicity.[4] For instance, polymers with longer fluorinated side chains exhibit increased CO2 diffusivity but reduced solubility.[4]

Table 1: Comparison of Polymer Properties Based on Fluoroalkyl Side Chain Length

PropertyShort Fluoroalkyl Chain (e.g., -CF3)Long Fluoroalkyl Chain (e.g., -(CF2)7CF3)Reference(s)
Surface Energy Relatively HigherLower[2]
Water Contact Angle LowerHigher[5]
Oil Repellency LowerHigher[5]
Thermal Stability (Td10%) Increases with FATRIFE contentGenerally high[6][7]
Glass Transition Temp. (Tg) Varies with comonomerVaries with comonomer[6]

Note: Specific values are highly dependent on the polymer architecture and molecular weight.

B. Acrylates vs. Methacrylates

The presence of an α-methyl group in methacrylates compared to acrylates introduces additional steric hindrance and affects chain mobility. This structural difference leads to variations in polymerization kinetics and the physical properties of the resulting polymers. Poly(fluoroalkyl methacrylate)s (PFMAs) generally exhibit more restricted chain mobility compared to their poly(fluoroalkyl acrylate) (PFA) counterparts.[4] This restricted mobility can result in lower CO2 permeability in PFMAs when compared to PFAs with similar side-chain lengths.[4]

III. Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization of fluorinated acrylates.

A. Free-Radical Copolymerization of Fluorinated Acrylates

This protocol describes a typical free-radical solution polymerization.

  • Monomer and Initiator Preparation : A mixture of the desired fluorinated acrylate and a comonomer (e.g., butyl methacrylate) is dissolved in a suitable solvent such as butyl acetate.[8] An initiator, commonly azobisisobutyronitrile (AIBN), is added to the solution.[9]

  • Degassing : The reaction mixture undergoes several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[9]

  • Polymerization : The reaction vessel is heated to a specific temperature (e.g., 80 °C) to initiate polymerization.[9] The reaction is allowed to proceed for a set time, typically aiming for low conversion to determine reactivity ratios.[9]

  • Termination and Purification : The polymerization is quenched by cooling and precipitating the polymer in a non-solvent like methanol.[9] The resulting polymer is then filtered and dried.

B. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.

  • Reaction Setup : The fluorinated acrylate monomer, a RAFT chain transfer agent (CTA), and an initiator (e.g., AIBN) are dissolved in a suitable solvent. The choice of CTA is crucial for controlling the polymerization.[10][11]

  • Degassing : The solution is deoxygenated as described for free-radical polymerization.

  • Polymerization : The reaction is initiated by heating or, in some cases, by photo-irradiation at room temperature.[11][12] The progress of the polymerization can be monitored by taking samples at different time points and analyzing monomer conversion.

  • Characterization : The resulting polymers are characterized for their molecular weight (Mn), and polydispersity index (Đ) using techniques like Gel Permeation Chromatography (GPC).[13]

IV. Visualizing Polymerization Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate the complex processes involved in polymerization.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Free Radicals Initiator->Radical Decomposition Monomer Fluorinated Acrylate Monomer Radical->Monomer Initiation GrowingChain Propagating Polymer Chain Monomer->GrowingChain Propagation GrowingChain->Monomer Chain Growth Termination Termination GrowingChain->Termination Polymer Final Polymer Termination->Polymer

Caption: Workflow for Free-Radical Polymerization of Fluorinated Acrylates.

MonomerStructureProperty cluster_monomer Monomer Structure cluster_properties Polymer Properties Fluoroalkyl Chain Length Fluoroalkyl Chain Length Surface Energy Surface Energy Fluoroalkyl Chain Length->Surface Energy Influences Hydrophobicity Hydrophobicity Fluoroalkyl Chain Length->Hydrophobicity Impacts Backbone (Acrylate vs. Methacrylate) Backbone (Acrylate vs. Methacrylate) Chain Mobility Chain Mobility Backbone (Acrylate vs. Methacrylate)->Chain Mobility Determines Thermal Stability Thermal Stability Chain Mobility->Thermal Stability

Caption: Relationship between Monomer Structure and Polymer Properties.

V. Conclusion

The selection of a fluorinated acrylate monomer has profound implications for the polymerization process and the final properties of the material. Shorter-chain fluorinated acrylates may be suitable for applications where moderate hydrophobicity is required, while longer-chain variants are essential for creating superhydrophobic surfaces. The choice between an acrylate and a methacrylate backbone will further tune properties such as chain mobility and thermal stability. By understanding the head-to-head comparisons presented in this guide, researchers and scientists can make more informed decisions in the design and synthesis of novel fluorinated polymers for their specific applications. The use of controlled polymerization techniques like RAFT is highly recommended for achieving well-defined polymer architectures, which is often a prerequisite for high-performance materials.

References

The Trifluoromethyl Group: A Guide to Enhancing Bioactivity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the trifluoromethyl group's impact on drug candidates, supported by experimental data, for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, transforming promising compounds into effective drug candidates.[1] Its unique electronic and steric properties allow for the fine-tuning of a molecule's physicochemical profile to enhance biological activity, metabolic stability, and pharmacokinetic parameters.[2][3] This guide provides a comparative analysis of the tangible effects of trifluoromethylation, presenting quantitative data and the experimental protocols used to derive them.

Key Physicochemical and Biological Impacts of the Trifluoromethyl Group

The introduction of a -CF3 group, often as a bioisostere for a methyl group (-CH3) or chlorine atom, can dramatically alter a molecule's properties.[4] These changes are pivotal for optimizing a drug's interaction with its biological target and its behavior within the body.

Core Physicochemical Alterations:

  • Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[2][5] This improves absorption and distribution to target tissues.[3][5]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond.[2][3] This makes the -CF3 group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes.[5][6] Blocking a site of metabolic attack can significantly increase a drug's half-life.[6]

  • Modulation of Acidity (pKa): As a powerful electron-withdrawing group, the -CF3 moiety increases the acidity of nearby functional groups.[4] This can alter a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins.

  • Improved Target Binding: The electronegativity of the -CF3 group can lead to more potent electrostatic and hydrogen bond interactions with biological targets.[2][7] Its larger size compared to a methyl group can also improve binding affinity and selectivity through enhanced hydrophobic interactions.[3]

The logical relationship between these properties and the overall improvement in a drug candidate's profile is illustrated below.

cluster_0 Physicochemical Effects of -CF3 cluster_1 Pharmacokinetic Outcomes (ADME) cluster_2 Pharmacodynamic Outcomes Lipophilicity Increased Lipophilicity Absorption Improved Absorption Lipophilicity->Absorption Distribution Better Distribution Lipophilicity->Distribution Metabolism Enhanced Metabolic Stability HalfLife Longer Half-Life Metabolism->HalfLife pKa pKa Modulation pKa->Absorption Potency Increased Potency pKa->Potency Binding Altered Target Binding Binding->Potency Selectivity Enhanced Selectivity Binding->Selectivity Result Improved Drug Candidate Profile Absorption->Result Distribution->Result HalfLife->Result Potency->Result Selectivity->Result

Fig. 1: Impact of -CF3 on Drug Properties

Comparison Guide: Metabolic Stability

One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[6] By replacing a metabolically vulnerable methyl group with a robust trifluoromethyl group, a primary route of drug clearance can be blocked.

Table 1: Comparative In Vitro Metabolic Stability Data

This table presents a typical comparison between a parent compound with a metabolically labile methyl group and its trifluoromethylated analog.

ParameterParent Compound (-CH3)Trifluoromethylated Analog (-CF3)Rationale for Change
In Vitro Half-Life (t½) ShorterLongerThe high strength of the C-F bond prevents enzymatic oxidation, reducing the rate of metabolism and slowing the clearance of the drug.[6]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance reflects the liver's metabolic capacity. Blocking a major metabolic pathway significantly reduces this value.[6]
Primary Metabolites Oxidized products (e.g., -CH2OH, -CHO, -COOH)Significantly reduced or absentThe primary site of metabolism on the methyl group is effectively blocked by the non-oxidizable trifluoromethyl group.[6]
Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of compounds in early drug discovery.

1. Objective: To determine the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.

2. Materials:

  • Test compound and its analog.

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for analysis.

3. Procedure:

  • Incubation: The test compound (at a final concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Preparation: Samples are centrifuged to pellet the proteins, and the supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the resulting line provides the elimination rate constant (k).

  • The in vitro half-life is calculated using the formula: t½ = 0.693 / k .

The workflow for this crucial experiment is depicted below.

cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Incubation Mix (Compound + Microsomes + Buffer) start 2. Initiate Reaction (Add NADPH at 37°C) prep->start sample 3. Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench 4. Quench Reaction (Add Cold Acetonitrile) sample->quench analyze 5. Centrifuge & Analyze (LC-MS/MS Quantification) quench->analyze calc 6. Calculate Half-Life (t½ = 0.693 / k) analyze->calc

Fig. 2: In Vitro Metabolic Stability Workflow

Case Study: Celecoxib and Fluoxetine

The real-world impact of the trifluoromethyl group is evident in numerous blockbuster drugs.[4]

  • Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) features a -CF3 group.[4] Celecoxib is metabolized by CYP2C9 and CYP3A4. The trifluoromethyl group contributes to its metabolic profile and binding affinity to the COX-2 enzyme.

  • Fluoxetine (Prozac): A widely prescribed antidepressant, fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[4][8] Its -CF3 group is critical for its activity, enhancing its lipophilicity for efficient brain penetration and contributing to its long half-life.[3] The inclusion of the -CF3 group in the para-position of the phenoxy ring was found to increase the potency for inhibiting serotonin reuptake by six-fold compared to the non-fluorinated version.[8]

Table 2: Comparative Bioactivity Data - Serotonin Reuptake Inhibitors

This table illustrates the dramatic increase in potency achieved by adding a trifluoromethyl group to a precursor molecule, as seen in the development of drugs like Fluoxetine.

CompoundStructure Feature5-HT Reuptake Inhibition (IC50, nM)Reference
Analog A para-H on Phenoxy Ring~ 660Fictionalized from[8]
Analog B (Fluoxetine-like) para-CF3 on Phenoxy Ring~ 110Fictionalized from[8]

Note: The data is illustrative, based on the 6-fold increase in potency reported in structure-activity relationship studies during the development of Fluoxetine.[8]

Experimental Protocol: Serotonin (5-HT) Reuptake Inhibition Assay

1. Objective: To measure a compound's ability to block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.

2. Materials:

  • Rat brain synaptosomes or cells expressing human SERT.

  • [³H]-Serotonin (radiolabeled serotonin).

  • Test compounds (e.g., Analog A and B).

  • Scintillation fluid and a scintillation counter.

3. Procedure:

  • Synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • [³H]-Serotonin is added to the mixture to initiate the uptake process.

  • After a short incubation period, the uptake is terminated by rapid filtration, separating the cells/synaptosomes from the medium.

  • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition of [³H]-Serotonin uptake is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits 50% of serotonin reuptake) is determined by non-linear regression analysis of the concentration-response curve.

The mechanism of action for an SSRI like Fluoxetine is shown below.

cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron receptor 5-HT Receptor serotonin->receptor Binds sert SERT Transporter serotonin->sert Reuptake receptor->postsynaptic Signal ssri SSRI (-CF3 Drug) ssri->sert Blocks

Fig. 3: SSRI Mechanism of Action

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Haptens from 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the synthesis of haptens specifically from 4,4,4-Trifluorocrotonic acid and the subsequent generation and cross-reactivity profiling of antibodies is not available. This guide, therefore, presents a hypothetical yet scientifically grounded comparison based on established principles of immunology and hapten design for other small fluorinated molecules. The experimental data and protocols are modeled after studies on structurally related compounds to provide a practical framework for researchers.

This guide is intended for researchers, scientists, and drug development professionals interested in the development of immunoassays for small fluorinated molecules. It provides a comparative analysis of hypothetical antibodies raised against a hapten derived from this compound, with a focus on their cross-reactivity with structurally similar compounds.

Hapten Design and Synthesis

The generation of antibodies against small molecules, or haptens, necessitates their conjugation to a larger carrier protein to elicit an immune response. The design of the hapten, including the point of attachment for a linker arm, is critical in determining the specificity of the resulting antibodies. For this compound, a plausible strategy involves introducing a linker at a position that leaves the trifluoromethyl group and the double bond exposed as the primary antigenic determinants.

A hypothetical synthesis of a this compound-derived hapten (TFCA-hapten) is outlined below. This approach introduces a carboxylic acid functional group at the end of a spacer arm, which can then be activated for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.

Proposed Synthesis of a TFCA-Hapten

A potential synthetic route could involve the modification of the carboxylic acid group of this compound to introduce a linker. One common method is to convert the carboxylic acid to an amide with a bifunctional linker.

Experimental Protocol: Synthesis of TFCA-Hapten

  • Activation of this compound: this compound is reacted with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., Dichloromethane) to form an NHS-ester.

  • Coupling with a Spacer: The activated TFCA-NHS ester is then reacted with a diamine spacer, such as 6-aminohexanoic acid, to form an amide bond. This reaction introduces a terminal carboxylic acid group at the end of the spacer.

  • Purification: The resulting TFCA-hapten is purified using column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: The structure of the purified hapten is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hapten_Synthesis TFCA This compound Activated_TFCA TFCA-NHS Ester TFCA->Activated_TFCA DCC, NHS TFCA_Hapten TFCA-Hapten Activated_TFCA->TFCA_Hapten Spacer 6-Aminohexanoic Acid Spacer->TFCA_Hapten

Caption: Proposed synthesis of a TFCA-hapten.

Antibody Production and Characterization

Monoclonal or polyclonal antibodies can be generated by immunizing animals (e.g., mice or rabbits) with the TFCA-hapten conjugated to an immunogenic carrier protein (e.g., KLH). The resulting antibodies are then screened for their ability to bind to the TFCA-hapten conjugated to a different carrier protein (e.g., BSA) in an immunoassay format.

Experimental Protocol: Antibody Production and Screening

  • Immunogen Preparation: The TFCA-hapten is conjugated to KLH using the carbodiimide crosslinker chemistry (e.g., EDC/NHS).

  • Immunization: Animals are immunized with the TFCA-KLH conjugate emulsified in an adjuvant. A series of booster injections are administered to enhance the immune response.

  • Titer Determination: Serum samples are collected, and the antibody titer is determined by Enzyme-Linked Immunosorbent Assay (ELISA) using plates coated with TFCA-BSA.

  • Hybridoma Technology (for Monoclonal Antibodies): For monoclonal antibody production, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to identify clones producing antibodies with the desired specificity.

  • Antibody Purification: Antibodies are purified from serum or hybridoma supernatant using protein A/G affinity chromatography.

Cross-Reactivity Studies

The specificity of the generated antibodies is a critical parameter and is assessed through cross-reactivity studies. In a competitive immunoassay, the ability of structurally related compounds to inhibit the binding of the antibody to the coated TFCA-hapten is measured.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity

  • Plate Coating: A 96-well microtiter plate is coated with the TFCA-BSA conjugate.

  • Competitive Inhibition: A fixed concentration of the anti-TFCA antibody is mixed with varying concentrations of the test compounds (this compound and its analogs).

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured. The signal is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined for each compound. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100%.

Competitive_ELISA cluster_well Microtiter Well cluster_solution Solution Phase cluster_detection Detection Coated_Antigen Coated TFCA-BSA Secondary_Ab Enzyme-labeled Secondary Ab Coated_Antigen->Secondary_Ab Antibody Anti-TFCA Antibody Antibody->Coated_Antigen Binding Antibody->Secondary_Ab Binds to Analyte Test Compound Analyte->Antibody Binding Substrate Substrate Secondary_Ab->Substrate Enzyme action Signal Signal Substrate->Signal

Caption: Workflow of a competitive indirect ELISA.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody raised against a TFCA-hapten. The selection of cross-reactants is based on structural similarity to this compound.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound CF₃-CH=CH-COOH10 100
Crotonic acidCH₃-CH=CH-COOH> 10,000< 0.1
4,4,4-Trifluorobutanoic acidCF₃-CH₂-CH₂-COOH5002
3,3,3-Trifluoropropanoic acidCF₃-CH₂-COOH2,5000.4
Fumaric acidHOOC-CH=CH-COOH> 10,000< 0.1
Maleic acidHOOC-CH=CH-COOH (cis)> 10,000< 0.1

Interpretation of Hypothetical Data:

The hypothetical data suggests that the antibody is highly specific for this compound. The presence of the trifluoromethyl group is critical for recognition, as its replacement with a methyl group (Crotonic acid) virtually eliminates binding. Saturation of the double bond (4,4,4-Trifluorobutanoic acid) significantly reduces affinity, indicating the importance of the crotonyl moiety in the epitope. Shorter-chain fluorinated carboxylic acids show very low cross-reactivity. The dicarboxylic acids, fumaric and maleic acid, are not recognized, highlighting the specificity for the overall structure of the hapten.

Cross_Reactivity_Logic cluster_target Target Analyte TFCA This compound (High Affinity) No_CF3 Crotonic acid (No CF3 group) Low Affinity Saturated 4,4,4-Trifluorobutanoic acid (Saturated bond) Reduced Affinity Shorter_Chain 3,3,3-Trifluoropropanoic acid (Shorter chain) Very Low Affinity Diacid Fumaric/Maleic acid (Different structure) No Affinity

Caption: Logical relationships in cross-reactivity.

Alternative Methodologies

While immunoassays are a powerful tool, other analytical methods can be used for the detection and quantification of this compound and related compounds.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography and detection by mass spectrometry.High sensitivity and specificity; structural information.Requires derivatization for non-volatile compounds; expensive instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography and detection by mass spectrometry.High sensitivity and specificity; applicable to a wide range of compounds.Expensive instrumentation; potential for matrix effects.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency; small sample volume.Lower sensitivity compared to MS methods; reproducibility can be challenging.

Conclusion

This guide provides a hypothetical framework for the development and characterization of antibodies against haptens derived from this compound. The principles of hapten design, antibody production, and cross-reactivity assessment outlined here are based on established methodologies for other small fluorinated molecules. The successful generation of specific antibodies would enable the development of sensitive and selective immunoassays for the detection of this compound in various matrices. Such assays would be valuable tools for researchers in environmental science, toxicology, and drug development. Further experimental work is required to validate the proposed hapten synthesis and to generate and characterize specific antibodies.

Acidity of 4,4,4-Trifluorocrotonic Acid: A Comparative Analysis with Halogenated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical physicochemical property influencing its behavior in biological systems. This is particularly true for drug candidates, where pKa affects absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the acidity of 4,4,4-Trifluorocrotonic acid and other halogenated carboxylic acids, supported by experimental data and detailed methodologies.

The Inductive Effect: Halogenation's Impact on Acidity

The acidity of a carboxylic acid is determined by the stability of its carboxylate anion (conjugate base) upon deprotonation. Electron-withdrawing groups attached to the carbon backbone of a carboxylic acid can stabilize the negative charge of the carboxylate anion through the inductive effect. This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[1][2] Halogens, being more electronegative than carbon, are effective electron-withdrawing groups.

The strength of the inductive effect and its impact on acidity are influenced by several factors:

  • Electronegativity of the Halogen: A more electronegative halogen will exert a stronger electron-withdrawing effect, leading to a more stable conjugate base and a stronger acid (lower pKa). The electronegativity of halogens decreases down the group: F > Cl > Br > I.

  • Number of Halogen Atoms: The inductive effect is additive. Increasing the number of halogen substituents on the carbon chain will increase the acidity.

  • Position of the Halogen: The inductive effect weakens with distance from the carboxylic acid group. A halogen closer to the carboxyl group will have a more pronounced acid-strengthening effect.[1][2]

Quantitative Comparison of pKa Values

The following table summarizes the pKa values for this compound and a selection of other halogenated butanoic acids. Due to the limited availability of pKa data for a wide range of halogenated crotonic acids, halogenated butanoic acids are used here to illustrate the principles of the inductive effect. The data clearly demonstrates the impact of the type, number, and position of halogen substituents on acidity.

AcidChemical FormulapKa Value
Reference Acids
Butanoic AcidCH₃CH₂CH₂COOH4.82[3][4][5][6]
Crotonic AcidCH₃CH=CHCOOH~4.69 - 4.82
Fluorinated Acids
This compound F₃CCH=CHCOOH 3.15
Chlorinated Acids
2-Chlorobutanoic AcidCH₃CH₂CHClCOOH2.86[1]
3-Chlorobutanoic AcidCH₃CHClCH₂COOH4.05[1]
4-Chlorobutanoic AcidClCH₂CH₂CH₂COOH4.52[1][7]
2,2-Dichlorobutanoic AcidCH₃CH₂CCl₂COOH1.0 (Predicted)[8]
4,4,4-Trichlorobutyric AcidCl₃CCH₂CH₂COOH4.18 (Predicted)[9]
Brominated Acids
2-Bromobutanoic AcidCH₃CH₂CHBrCOOH2.94 (at 35°C)[10][11]
3-Bromobutanoic AcidCH₃CHBrCH₂COOH3.97 (Predicted)[12]
4-Bromobutanoic AcidBrCH₂CH₂CH₂COOH4.51 (Predicted)[13]

As the data indicates, the presence of three fluorine atoms in this compound significantly increases its acidity (lowers its pKa) compared to the non-halogenated crotonic and butanoic acids. This is a direct result of the strong electron-withdrawing inductive effect of the three fluorine atoms. The table also clearly shows the distance-dependent nature of the inductive effect in the series of chlorobutanoic acids.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the carboxylic acid of interest (e.g., 0.01 M) in deionized water or a suitable co-solvent if the acid has low water solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration:

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standard base solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly beyond the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and lower concentrations.

Principle: The ultraviolet or visible light absorbance of a compound often changes as it ionizes. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the pKa can be determined.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the acid.

    • Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the acid should be identical in all samples.

  • Spectrophotometric Measurement:

    • Determine the UV-Vis absorption spectra of the fully protonated form (in a highly acidic buffer) and the fully deprotonated form (in a highly basic buffer) of the acid.

    • Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Measure the absorbance of each of the buffered solutions at this chosen wavelength.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.

    • Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (fully deprotonated), and Amin is the minimum absorbance (fully protonated).

Visualizing the Inductive Effect

The following diagram illustrates the concept of the inductive effect on the acidity of a halogenated carboxylic acid.

Caption: Inductive effect of a halogen (X) stabilizing the conjugate base, leading to increased acidity.

Logical Workflow for pKa Determination

The process of determining and comparing the acidity of novel compounds follows a structured workflow.

pKa_Workflow A Synthesize or Procure Halogenated Acid B Choose pKa Determination Method (e.g., Potentiometric Titration) A->B C Prepare Solutions and Calibrate Instrument B->C D Perform Titration/ Spectrophotometric Measurement C->D E Analyze Data (Titration Curve/Absorbance Plot) D->E F Calculate pKa Value E->F G Compare with pKa of Reference Compounds F->G H Correlate pKa with Molecular Structure (Inductive Effects) G->H

Caption: Experimental workflow for the determination and comparative analysis of pKa values.

References

Safety Operating Guide

Proper Disposal Procedures for 4,4,4-Trifluorocrotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 4,4,4-Trifluorocrotonic acid are critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures and must be treated as hazardous waste. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat or chemical-resistant apron.[4]

  • Respiratory Protection: Use only under a chemical fume hood to avoid inhaling vapors.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed professional waste disposal service.[3] On-site treatment like neutralization is not recommended for this compound due to its halogenated nature.[4][5]

1. Waste Segregation:

  • Collect waste this compound and materials contaminated with it in a dedicated waste container.

  • This waste stream must be classified as halogenated organic waste .[6]

  • Crucially, do not mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste types.[6][7]

2. Container Selection and Labeling:

  • Use a sturdy, leak-proof, and chemically compatible container, preferably the original container or a designated plastic container.[7][8] Hydrofluoric acid, a related hazard, must be stored in plastic, not glass.[4][7]

  • Fill the container to no more than 75-90% of its capacity to allow for vapor expansion.[8][9]

  • Securely close the container at all times, except when adding waste.[7]

  • Affix a completed hazardous waste label to the container. The label must clearly state the full chemical name, "this compound," and list all constituents and their approximate concentrations. Do not use acronyms.[7][9]

3. Temporary Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, such as a satellite accumulation area or a safety cabinet.[8][10]

  • Ensure secondary containment is used for all liquid hazardous waste.[7]

  • Store away from incompatible materials, particularly bases and oxidizers.[9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[6][10][11][12] This process is designed to achieve complete destruction of the compound.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain.[5][7][13] This is strictly prohibited.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7]

  • DO NOT dispose of this chemical in the regular trash.

Safety and Disposal Summary

ParameterGuidelineSource
Hazard Class Corrosive (Skin Cat. 1B, Eye Cat. 1), Acute Oral Toxicity, Respiratory Irritant[1][2][3]
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, lab coat/apron[1][3][4]
Handling Location Chemical Fume Hood[1]
Waste Classification Halogenated Organic Waste[6][10]
Approved Disposal Method High-Temperature Incineration via Licensed Contractor[10][11][12]
Prohibited Disposal Drain, Evaporation, Regular Trash[7][13]
Container Type Chemically compatible, sealed container (plastic recommended)[4][7]
Container Fill Level Max 75-90% Capacity[8][9]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel from the immediate area. If safe to do so, use an appropriate spill kit with an inert absorbent material (such as sand or vermiculite) to contain the spill.[14] All cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[9]

G start Generation of This compound Waste ppe Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe Always First segregate Segregate as 'Halogenated Organic Waste' ppe->segregate incompatible Do NOT Mix With: - Non-halogenated solvents - Aqueous solutions - Bases or Oxidizers segregate->incompatible container Use a Labeled, Sealed, Chemically-Resistant Container (Fill <90%) segregate->container storage Store in a Designated, Ventilated Area with Secondary Containment container->storage ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs end Final Disposal via High-Temperature Incineration ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4,4,4-Trifluorocrotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4,4,4-Trifluorocrotonic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. This substance is a corrosive organic acid and requires stringent safety measures to prevent harm to personnel and facilities.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact with skin, eyes, and the respiratory system. The required PPE is detailed below and should be worn at all times when working with this chemical.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A full-face shield should be worn over the goggles when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesWear impervious gloves, such as nitrile or neoprene.[1][2] Consult glove compatibility charts for specific breakthrough times.
Body Protection Laboratory Coat & ApronA flame-retardant lab coat is necessary. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.[1][3]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors is required.[4][5]
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are mandatory to protect against spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling Procedures:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4][5]

  • Prevent Inhalation: Do not breathe vapors or mists.[4][5]

  • Adding Reagents: When diluting, always add the acid to the solvent slowly. Never add solvent to the acid.[6][7]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][4][5] Do not eat, drink, or smoke in the laboratory.[4][5]

Storage Procedures:

  • Container: Keep the container tightly closed when not in use.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6]

  • Incompatibilities: Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[8] Reactions with metals can produce flammable hydrogen gas.[4][5]

  • Segregation: Store acids and bases separately.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste in a designated, properly labeled, and corrosion-resistant container.

  • Do not mix with incompatible waste streams.

Disposal Protocol:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

  • Do not discharge into sewers or surface water.[4][5]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency ScenarioAction
Skin Contact Immediately remove all contaminated clothing.[4][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] An emergency shower should be used if available.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[4][5]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.
Ingestion Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5]
Spill Evacuate all non-essential personnel from the area.[4][5] Ventilate the area.[4][5] Contain the spill using an inert absorbent material such as sand or earth.[4][5] Place the absorbed material into a suitable container for disposal.[4][5] Do not touch spilled material without proper protective equipment.[4][5]

Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Evacuate Evacuate Area Alert Alert Others & EHS Evacuate->Alert Isolate Isolate Spill Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Minor_Spill->Alert No, Major Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Contain Contain Spill with Absorbent Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Container Package->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.